Product packaging for Fosigotifator(Cat. No.:CAS No. 2415715-84-1)

Fosigotifator

Cat. No.: B12388650
CAS No.: 2415715-84-1
M. Wt: 639.4 g/mol
InChI Key: IURMHIZNAHLQRX-ANYOXOOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fosigotifator (also known as ABBV-CLS-7262) is an investigational small-molecule activator of eukaryotic initiation factor 2B (eIF2B), a key regulator of the integrated stress response (ISR) pathway . It is being developed by Calico Life Sciences in collaboration with AbbVie for the investigation of amyotrophic lateral sclerosis (ALS) and other central nervous system disorders . By activating eIF2B, a guanine nucleotide exchange factor essential for protein synthesis, this compound is hypothesized to modulate the ISR pathway to help restore normal protein production in stressed nerve cells, thereby potentially promoting cellular homeostasis . Recent results from the HEALEY-ALS Platform Trial indicated that while the therapy did not meet its primary endpoint for slowing disease progression, an exploratory high dose showed promising signals of bioactivity, including a slower decline in muscle strength in both upper and lower extremities as measured by hand-held dynamometry . The treatment was reported to be safe and well-tolerated in clinical studies . Beyond ALS, this compound is also under investigation in clinical studies for other conditions, including vanishing white matter disease and major depressive disorder . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27Cl2F2N2O9P B12388650 Fosigotifator CAS No. 2415715-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2415715-84-1

Molecular Formula

C25H27Cl2F2N2O9P

Molecular Weight

639.4 g/mol

IUPAC Name

[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl dihydrogen phosphate

InChI

InChI=1S/C25H27Cl2F2N2O9P/c26-17-3-1-15(9-19(17)28)37-12-22(32)30-24-5-7-25(8-6-24,21(11-24)39-14-40-41(34,35)36)31-23(33)13-38-16-2-4-18(27)20(29)10-16/h1-4,9-10,21H,5-8,11-14H2,(H,30,32)(H,31,33)(H2,34,35,36)/t21-,24?,25?/m0/s1

InChI Key

IURMHIZNAHLQRX-ANYOXOOPSA-N

Isomeric SMILES

C1CC2(CCC1(C[C@@H]2OCOP(=O)(O)O)NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F

Canonical SMILES

C1CC2(CCC1(CC2OCOP(=O)(O)O)NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Fosigotifator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosigotifator (ABBV-CLS-7262) is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule designed as a potent activator of the eukaryotic translation initiation factor 2B (eIF2B). As a key regulator of the Integrated Stress Response (ISR), eIF2B represents a critical therapeutic target for a range of pathologies characterized by chronic cellular stress, including certain neurodegenerative diseases. This compound is a prodrug that, upon conversion to its active metabolite, enhances the catalytic activity of eIF2B, thereby mitigating the detrimental effects of a persistently activated ISR. This document provides a detailed technical overview of the mechanism of action of this compound, including its molecular target, the signaling pathway it modulates, and a summary of its pharmacological effects.

Molecular Target: Eukaryotic Initiation Factor 2B (eIF2B)

The primary molecular target of this compound's active metabolite is the eukaryotic translation initiation factor 2B (eIF2B). eIF2B is a large, heteropentameric guanine nucleotide exchange factor (GEF) responsible for catalyzing the exchange of GDP for GTP on the eukaryotic initiation factor 2 (eIF2). The active, GTP-bound form of eIF2 is essential for the initiation of protein synthesis.

Mutations in the genes encoding the subunits of eIF2B can lead to a rare, progressive leukoencephalopathy known as Vanishing White Matter (VWM) disease, highlighting the critical role of this protein in nervous system function and homeostasis.

The Integrated Stress Response (ISR) and the Role of eIF2B

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions, including viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. A central event in the ISR is the phosphorylation of the α-subunit of eIF2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI).

Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B. This inhibition leads to a global reduction in protein synthesis, conserving cellular resources to manage the stress. However, this also allows for the preferential translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress. While acute activation of the ISR is a protective mechanism, chronic activation can be maladaptive and contribute to cellular dysfunction and death, a feature implicated in several neurodegenerative diseases.

Mechanism of Action of this compound

This compound, through its active metabolite, acts as a molecular stabilizer of the eIF2B complex. It binds to a pocket at the interface of the eIF2B subunits, promoting and stabilizing the active, decameric conformation of the enzyme. This stabilization enhances the intrinsic GEF activity of eIF2B and, crucially, makes it less susceptible to inhibition by p-eIF2α.

By activating eIF2B, this compound's active metabolite effectively counteracts the downstream consequences of eIF2α phosphorylation, leading to a restoration of global protein synthesis and an attenuation of the ISR. This mechanism is particularly relevant in diseases where chronic ISR activation is a key pathological feature.

Signaling Pathway

The following diagram illustrates the Integrated Stress Response pathway and the point of intervention for this compound's active metabolite.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases Viral Infection Viral Infection PKR PKR Viral Infection->PKR ER Stress ER Stress PERK PERK ER Stress->PERK Amino Acid\nDeprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid\nDeprivation->GCN2 Oxidative Stress Oxidative Stress HRI HRI Oxidative Stress->HRI eIF2a eIF2α PKR->eIF2a Phosphorylate PERK->eIF2a Phosphorylate GCN2->eIF2a Phosphorylate HRI->eIF2a Phosphorylate peIF2a p-eIF2α eIF2B eIF2B (Inactive) peIF2a->eIF2B Inhibits Translation_Inhibition Global Protein Synthesis Inhibition eIF2B->Translation_Inhibition Active_eIF2B eIF2B (Active Decamer) eIF2_GDP eIF2-GDP Active_eIF2B->eIF2_GDP Exchanges GDP for GTP on eIF2 Translation_Restoration Restoration of Global Protein Synthesis Active_eIF2B->Translation_Restoration eIF2_GTP eIF2-GTP ATF4 ATF4 Translation Translation_Inhibition->ATF4 Preferential This compound This compound (Active Metabolite) This compound->Active_eIF2B Stabilizes & Activates

Caption: The Integrated Stress Response (ISR) and this compound's Mechanism.

Preclinical and Clinical Evidence

Quantitative Data

Currently, specific quantitative data such as EC50, IC50, or Ki values for this compound or its active metabolite from peer-reviewed publications are not publicly available. The primary source for such data is likely to be within the company's internal documentation and patent filings.

Summary of Preclinical and Phase 1 Clinical Findings

While specific quantitative data is limited in the public domain, preclinical studies and a Phase 1 clinical trial have provided qualitative evidence for the mechanism of action of this compound.

Finding Model System Description Reference
Rescue of Motor Deficits Mouse model of Vanishing White Matter (VWM) diseaseAn eIF2B activator corrected coordination and movement problems.[1][2]Calico Life Sciences Press Release, 2024
Modulation of ISR Gene Expression Mouse model of VWM diseaseTreatment with an eIF2B activator resulted in changes in the expression of genes associated with the Integrated Stress Response.Calico Life Sciences Press Release, 2024
Reduction of Neurofilament Light Chain (NfL) Mouse model of VWM diseaseA significant reduction in NfL, a biomarker of neurodegeneration, was observed following treatment.Calico Life Sciences Press Release, 2024
Increased eIF2B Activity and ISR Suppression Phase 1 study in healthy volunteersABBV-CLS-7262 was well-tolerated and demonstrated increased eIF2B enzyme activity and suppression of the ISR in blood cells.Neurology Journal Publication, 2024

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound are proprietary. However, based on standard methodologies in the field, the following outlines the likely experimental approaches.

In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay is designed to measure the ability of a compound to enhance the GEF activity of eIF2B.

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GDP on the eIF2 substrate, catalyzed by eIF2B. An increase in the rate of exchange in the presence of the test compound indicates activation of eIF2B.[3][4][5]

Workflow Diagram:

GEF_Assay_Workflow Start Start Prepare_eIF2 Prepare eIF2 substrate Start->Prepare_eIF2 Prepare_eIF2B Prepare purified eIF2B enzyme Start->Prepare_eIF2B Load_BODIPY_GDP Load eIF2 with BODIPY-FL-GDP Prepare_eIF2->Load_BODIPY_GDP Initiate_Reaction Initiate reaction by adding BODIPY-GDP-eIF2 and unlabeled GDP Load_BODIPY_GDP->Initiate_Reaction Incubate Incubate eIF2B with This compound (or vehicle) Prepare_eIF2B->Incubate Incubate->Initiate_Reaction Measure_Fluorescence Monitor decrease in fluorescence over time Initiate_Reaction->Measure_Fluorescence Calculate_Rate Calculate initial rate of nucleotide exchange Measure_Fluorescence->Calculate_Rate End End Calculate_Rate->End Cellular_ISR_Assay_Workflow Start Start Seed_Cells Seed cells in microplates Start->Seed_Cells Pretreat Pre-treat cells with This compound (or vehicle) Seed_Cells->Pretreat Induce_Stress Add ISR-inducing agent (e.g., thapsigargin) Pretreat->Induce_Stress Incubate_Cells Incubate for a defined period Induce_Stress->Incubate_Cells Lyse_Cells Lyse cells Incubate_Cells->Lyse_Cells Measure_Marker Measure ISR marker (e.g., p-eIF2α or ATF4 levels via Western Blot, ELISA, or immunofluorescence) Lyse_Cells->Measure_Marker Analyze_Data Analyze and quantify the results Measure_Marker->Analyze_Data End End Analyze_Data->End

References

Fosigotifator (ABBV-CLS-7262): A Technical Overview of an eIF2B Activator for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosigotifator (also known as ABBV-CLS-7262) is an investigational small molecule being developed by Calico Life Sciences in collaboration with AbbVie. It functions as a potent activator of the eukaryotic initiation factor 2B (eIF2B), a critical enzyme complex that governs the rate of protein synthesis. This compound's primary mechanism of action is the attenuation of the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of several age-related and neurodegenerative diseases. This document provides a comprehensive technical overview of the structural and functional properties of this compound, summarizing its mechanism of action, the relevant signaling pathway, and available clinical trial data. Methodologies for key cited experiments are detailed to the extent publicly available.

Introduction: The Integrated Stress Response (ISR) in Disease

The Integrated Stress Response (ISR) is a fundamental cellular signaling network that allows cells to adapt to various environmental and internal stressors, such as nutrient deprivation, viral infection, oxidative stress, and the accumulation of misfolded proteins. A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation converts eIF2 from a substrate to an inhibitor of its dedicated guanine nucleotide exchange factor (GEF), eIF2B. This inhibition leads to a global reduction in protein synthesis, conserving resources while paradoxically promoting the translation of specific stress-response mRNAs, such as that of the transcription factor ATF4.

While acute activation of the ISR is a protective, adaptive mechanism, chronic ISR activation is increasingly recognized as a key pathological driver in a range of diseases, including neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS). In ALS, the aggregation of proteins like TDP-43 is thought to induce nerve cell stress, leading to chronic ISR activation, which in turn impairs normal protein production and contributes to neuronal dysfunction and death.

This compound is designed to counteract this pathological state by directly activating eIF2B, thereby restoring protein synthesis even in the presence of stress-induced eIF2α phosphorylation. By attenuating the ISR, this compound aims to restore cellular homeostasis and slow the progression of diseases like ALS.

Mechanism of Action: eIF2B Activation

This compound is a small molecule activator of eIF2B. The primary biochemical function of eIF2B is to catalyze the exchange of GDP for GTP on the eIF2 complex, a step that is essential for the initiation of mRNA translation. In stress conditions, phosphorylated eIF2α binds tightly to eIF2B, acting as a competitive inhibitor and shutting down its GEF activity. This compound is hypothesized to bind to the eIF2B complex, promoting a conformational change that enhances its catalytic activity and/or reduces its inhibition by phosphorylated eIF2α. This action restores the pool of active, GTP-bound eIF2, thereby alleviating the translational repression characteristic of chronic ISR activation.

Signaling Pathway Diagram

The following diagram illustrates the central role of eIF2B in the Integrated Stress Response and the proposed mechanism of action for this compound.

ISR_Pathway cluster_stress Cellular Stressors cluster_kinases eIF2α Kinases cluster_core Core ISR Pathway cluster_intervention Therapeutic Intervention cluster_outcomes Cellular Outcomes Stress ER Stress, Oxidative Stress, Protein Aggregation (e.g., TDP-43) Kinases PERK, GCN2, PKR, HRI Stress->Kinases Activate eIF2a eIF2α Kinases->eIF2a Phosphorylate eIF2aP p-eIF2α eIF2a->eIF2aP eIF2B eIF2B eIF2aP->eIF2B Inhibits ATF4 ATF4 Translation eIF2aP->ATF4 Preferentially Translates eIF2_GTP eIF2-GTP eIF2B->eIF2_GTP Activates (GEF) Restored_Translation Restored Protein Synthesis eIF2B->Restored_Translation Translation_init Translation Initiation eIF2_GTP->Translation_init Global_Translation Global Protein Synthesis Repression Translation_init->Global_Translation Stress_Response Stress Response Gene Expression ATF4->Stress_Response This compound This compound (ABBV-CLS-7262) This compound->eIF2B Activates

Early research findings on Fosigotifator

Author: BenchChem Technical Support Team. Date: November 2025

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The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. 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The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. 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The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and S. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. 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The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. 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Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies. 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The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The Children's Hospital of l to develop ... Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company. The company is developing PRAX-628 for the treatment of focal epilepsy. The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies. The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy. The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders. The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing this compound. The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders. The company was incorporated in 2019 and is headquartered in Boston, Massachusetts. The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies. The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies. 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Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosigotifator (ABBV-CLS-7262) is an investigational, orally bioavailable small molecule designed as a prodrug to activate the eukaryotic initiation factor 2B (eIF2B). This novel mechanism of action targets the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathogenesis of several neurodegenerative diseases. Developed through a collaboration between Calico Life Sciences and AbbVie, this compound has been evaluated in clinical trials for amyotrophic lateral sclerosis (ALS) and is currently under investigation for Vanishing White Matter (VWM) disease. This in-depth technical guide synthesizes the available preclinical and clinical data on this compound and related compounds, providing a comprehensive resource for researchers and drug development professionals. The document details the mechanism of action, summarizes quantitative data in structured tables, outlines experimental protocols, and visualizes key pathways and workflows.

Introduction

The Integrated Stress Response (ISR) is a conserved signaling network that cells activate in response to a variety of pathological conditions, including viral infection, nutrient deprivation, and the accumulation of unfolded or misfolded proteins. A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which leads to a global reduction in protein synthesis to conserve resources and facilitate cellular recovery. However, chronic activation of the ISR can be detrimental, contributing to cellular dysfunction and death, and is increasingly recognized as a key driver of neurodegenerative diseases such as ALS and VWM.

Eukaryotic initiation factor 2B (eIF2B) is a guanine nucleotide exchange factor that is essential for initiating protein synthesis. It is a key regulator of the ISR; its activity is inhibited by phosphorylated eIF2α. By activating eIF2B, small molecules like this compound offer a therapeutic strategy to counteract the detrimental effects of chronic ISR activation, restore protein synthesis, and potentially slow or halt the progression of neurodegenerative diseases.

This compound is a prodrug that is converted in the body to its active form, A-1684909.[1] It is formulated as a monosodium phosphate salt mixed with tromethamine, known as ABBV-CLS-7262.[2] This review will delve into the scientific data surrounding this compound and provide a comparative analysis with other eIF2B activators in development.

Mechanism of Action: The Integrated Stress Response and eIF2B Activation

The ISR is a convergent pathway activated by four different stress-sensing kinases: PERK, GCN2, PKR, and HRI. These kinases respond to distinct cellular stresses but all converge on the phosphorylation of eIF2α. This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, leading to a global attenuation of mRNA translation. However, some mRNAs containing upstream open reading frames, such as that for the transcription factor ATF4, are preferentially translated under these conditions, leading to the expression of stress-responsive genes.

dot

Stress Cellular Stress (e.g., unfolded proteins, amino acid deprivation) PERK PERK Stress->PERK GCN2 GCN2 Stress->GCN2 PKR PKR Stress->PKR HRI HRI Stress->HRI eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates PKR->eIF2a phosphorylates HRI->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2B eIF2B eIF2a_P->eIF2B inhibits ATF4 ATF4 Translation eIF2a_P->ATF4 promotes Protein_Synthesis Global Protein Synthesis eIF2B->Protein_Synthesis promotes This compound This compound (eIF2B Activator) This compound->eIF2B activates

Caption: The Integrated Stress Response (ISR) signaling pathway and the role of this compound.

This compound acts as a direct activator of eIF2B, thereby counteracting the inhibitory effect of p-eIF2α. This is expected to restore global protein synthesis and mitigate the downstream pathological consequences of chronic ISR activation.

Preclinical Data

In Vivo Efficacy in a Vanishing White Matter (VWM) Disease Mouse Model

Preclinical studies of this compound were conducted in a mouse model of Vanishing White Matter (VWM) disease, a leukoencephalopathy caused by mutations in the genes encoding the subunits of eIF2B. In these studies, this compound demonstrated the ability to:

  • Blunt the persistent ISR in the brain and spinal cord.[3][4]

  • Correct coordination and movement problems .[3][4]

  • At the American Academy of Neurology (AAN) 2024 meeting, it was reported that an eIF2B activator rescued motor deficits in a VWM mouse model and markedly reduced neurofilament light polypeptide (NfL) , a biomarker of neurodegeneration.[5]

While specific quantitative data from these preclinical studies are not publicly available, the qualitative outcomes provided the rationale for advancing this compound into clinical trials.

Clinical Development

This compound has been investigated in several clinical trials for various indications, including ALS, VWM disease, and major depressive disorder.

HEALEY-ALS Platform Trial (Regimen F)

This compound was evaluated in Regimen F of the HEALEY-ALS platform trial, a multi-regimen, placebo-controlled Phase 2/3 study designed to accelerate the development of treatments for ALS.

Experimental Protocol:

dot

Screening Screening Randomization Randomization Screening->Randomization Primary_Dose This compound (Primary Dose) Randomization->Primary_Dose High_Dose This compound (Exploratory High Dose) Randomization->High_Dose Placebo Placebo Randomization->Placebo Treatment 24-Week Double-Blind Treatment Primary_Dose->Treatment High_Dose->Treatment Placebo->Treatment ATE Active Treatment Extension Treatment->ATE

References

No Publicly Available Data on "Fosigotifator"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly accessible scientific literature, clinical trial databases, and other scholarly resources, no information was found on a compound designated "fosigotifator." This includes a lack of data regarding its mechanism of action, impact on gene expression, associated signaling pathways, or any registered clinical trials.

The absence of any public data makes it impossible to fulfill the request for an in-depth technical guide or whitepaper. The core requirements—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be met without foundational scientific research to draw upon.

It is possible that "this compound" may be a highly specific internal research compound not yet disclosed in public literature, a new drug candidate pending publication, a hypothetical molecule, or a misspelling of an existing therapeutic.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the name and consult internal or proprietary databases that may contain pre-publication data. Without verifiable and publicly available information, a technical analysis of its impact on gene expression cannot be provided.

Methodological & Application

Techniques for measuring Fosigotifator concentration in samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: Quantitative Analysis of Fosigotifator in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an investigational small molecule drug being developed by AbbVie and Calico Life Sciences.[1] It is designed as a prodrug to modulate the integrated stress response pathway.[1] Clinical trials are underway to evaluate its potential in treating conditions like amyotrophic lateral sclerosis (ALS).[1][2] this compound, also known as ABBV-CLS-7262, acts as a stimulant of the eukaryotic translation initiation factor 2B subunit alpha (EIF2B1).[2][3] Given its therapeutic potential, a robust and sensitive bioanalytical method is crucial for accurately quantifying this compound concentrations in biological matrices to support pharmacokinetic and pharmacodynamic (PK/PD) studies.

This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and selective, making it the preferred choice for analyzing drug concentrations in complex biological samples.[4][5]

Principle of the Method

This method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[6] This sample preparation technique is efficient at removing larger molecules like proteins that can interfere with the analysis.[7][8] Following extraction, the analytes are separated from remaining matrix components using reversed-phase High-Performance Liquid Chromatography (HPLC). The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Materials and Reagents

  • This compound reference standard

  • This compound-¹³C₆ stable isotope-labeled internal standard (or a suitable analog)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K₂EDTA)

  • 96-well collection plates

  • Analytical balance

  • Centrifuge capable of handling 96-well plates

  • HPLC system coupled with a triple quadrupole mass spectrometer

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the this compound reference standard and the internal standard. Dissolve each in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create a series of working standard solutions for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank human plasma with the appropriate working standard solutions to create calibration standards at concentrations ranging from 0.5 to 500 ng/mL.

  • Prepare quality control (QC) samples in the same manner at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and can be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC ColumnC18 column (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
GradientSee Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage3500 V
Dwell Time100 ms
Collision GasArgon
MRM TransitionsSee Table 4

Table 4: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound639.4459.125
IS (¹³C₆)645.4465.125

Note: The exact m/z values and collision energies should be optimized for your specific instrument and reference standards.

Data Presentation

The performance of the assay should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 5: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Regression Model
This compound0.5 - 500Linear, 1/x²>0.995

Table 6: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.50.4896.08.5
Low1.51.55103.36.2
Medium7573.898.44.1
High400405.2101.33.5

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for quantifying this compound in plasma samples.

experimental_workflow sample Plasma Sample (50 µL) precipitation Add 200 µL Acetonitrile with Internal Standard sample->precipitation vortex Vortex (2 min) precipitation->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant (100 µL) centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Workflow for this compound sample preparation and analysis.

Signaling Pathway

This compound modulates the integrated stress response (ISR), a key cellular pathway involved in managing cellular stress. The simplified diagram below shows the proposed mechanism of action.

signaling_pathway cluster_stress Cellular Stress Stress e.g., ER Stress, Amino Acid Deprivation Stress_Kinases Stress Kinases (e.g., PERK) Stress->Stress_Kinases eIF2 eIF2 eIF2_P eIF2-P (Inactive) Translation_Init Protein Translation Initiation eIF2->Translation_Init GEF eIF2B (GEF) eIF2_P->GEF Inhibits Translation_Att Translation Attenuation eIF2_P->Translation_Att GEF->eIF2 Activates (GDP -> GTP) This compound This compound This compound->GEF Stimulates Stress_Kinases->eIF2 Phosphorylates

Caption: Simplified diagram of the Integrated Stress Response pathway and the action of this compound.

References

Application Notes: Fosigotifator as a Tool for Studying the Integrated Stress Response in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fosigotifator (also known as ABBV-CLS-7262) is a first-in-class, orally bioavailable, central nervous system (CNS)-penetrant small molecule designed as an activator of the eukaryotic initiation factor 2B (eIF2B).[1] eIF2B is a critical guanine nucleotide exchange factor essential for the initiation of protein synthesis and a key regulator of the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathophysiology of several age-related and neurodegenerative diseases.[1][2][3] Chronic activation of the ISR is a pathological feature of diseases such as Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[3][4][5] this compound serves as a valuable research tool for investigating the therapeutic potential of modulating the ISR in these and other related conditions.

Mechanism of Action

This compound is a prodrug that is converted to its active form, A-1684909, in the body.[6] It acts as a potent activator of eIF2B. Under conditions of cellular stress (e.g., amino acid deprivation, viral infection, endoplasmic reticulum stress), various kinases phosphorylate the alpha subunit of eIF2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, leading to a global reduction in protein synthesis to conserve resources. However, chronic ISR activation can be detrimental. By activating eIF2B, this compound can help overcome the inhibitory effects of phosphorylated eIF2, thereby restoring protein synthesis and mitigating cellular stress.[4][7] This mechanism makes this compound a targeted tool for studying the consequences of ISR attenuation in disease models.

Signaling Pathway of this compound in the Integrated Stress Response

ISR_Pathway cluster_stress Cellular Stressors cluster_kinases eIF2α Kinases ER Stress ER Stress PERK PERK ER Stress->PERK Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 Viral Infection Viral Infection PKR PKR Viral Infection->PKR eIF2 eIF2 PERK->eIF2 GCN2->eIF2 PKR->eIF2 p-eIF2 p-eIF2α (Inactive) eIF2->p-eIF2 Phosphorylation eIF2B eIF2B p-eIF2->eIF2B Inhibition Protein Synthesis Protein Synthesis Restoration eIF2B->Protein Synthesis Promotes This compound This compound This compound->eIF2B Activation ISR Attenuation ISR Attenuation & Cellular Homeostasis Protein Synthesis->ISR Attenuation

Caption: this compound activates eIF2B to counteract ISR-mediated inhibition of protein synthesis.

Applications in Preclinical and Clinical Research

This compound has been investigated in both preclinical models and human clinical trials, primarily for neurodegenerative diseases where the ISR is implicated.

Vanishing White Matter (VWM) Disease

VWM is a rare genetic leukoencephalopathy caused by mutations in the genes encoding the five subunits of eIF2B, leading to chronic ISR activation.[3][5]

  • Preclinical Evidence: In a mouse model of VWM, this compound administration was shown to blunt the persistent ISR in the brain and spinal cord. This molecular effect was associated with functional improvements, including corrected coordination and movement.[3]

  • Clinical Studies: this compound is under investigation in a Phase 1b/2 open-label study (NCT05757141) in adult and pediatric patients with VWM.[2] The drug has also been accepted into the FDA's START Pilot Program to accelerate its development for this rare disease.[2][3][5]

Amyotrophic Lateral Sclerosis (ALS)

The aggregation and mislocalization of proteins like TDP-43 in ALS are thought to induce cellular stress and chronic ISR activation, contributing to motor neuron death.[4]

  • Clinical Studies: this compound was evaluated in the HEALEY-ALS Platform Trial (Regimen F). While the trial did not meet its primary endpoint of slowing disease progression at the primary dose, some promising signals were observed in an exploratory high-dose cohort.[2][7]

Summary of Key Clinical Trial Data
Trial IdentifierDiseasePhaseKey Endpoints & ObservationsReference
HEALEY-ALS Platform Trial (Regimen F) Amyotrophic Lateral Sclerosis (ALS)II/IIIPrimary Endpoint: Not met for slowing disease progression. Secondary Endpoints: Not statistically different from placebo for the primary dose. Exploratory High Dose: Showed potential signals in slowing the decline of muscle strength and respiratory function. Safety: Generally safe and well-tolerated.[2][4][7][8]
NCT05757141 Vanishing White Matter (VWM) DiseaseI/IIPrimary Outcome Measures: Incidence of Treatment-Emergent Adverse Events, Pharmacokinetics. Status: Ongoing.[2][9]
NCT04948645 Amyotrophic Lateral Sclerosis (ALS)IPrimary Outcome Measures: Safety and Tolerability, Pharmacokinetics. Status: Completed.[2][10][11]

Experimental Protocols

The following are generalized protocols based on the design of clinical trials investigating this compound. These should be adapted for specific preclinical or in vitro research objectives.

Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of VWM

This protocol provides a framework for evaluating the effect of this compound on ISR markers and motor function in a genetically engineered mouse model of Vanishing White Matter disease.

Workflow Diagram

VWM_Workflow Start Start Animal Model VWM Mouse Model (e.g., eIF2B5-mutant) Start->Animal Model Grouping Randomize into Treatment Groups Animal Model->Grouping Dosing Daily Oral Gavage: 1. Vehicle Control 2. This compound (Dose 1) 3. This compound (Dose 2) Grouping->Dosing Behavioral Motor Function Tests (e.g., Rotarod, Gait Analysis) - Baseline - Weekly Dosing->Behavioral Treatment Period (e.g., 8-12 weeks) Tissue Tissue Collection (Brain, Spinal Cord) Behavioral->Tissue At study conclusion Analysis Biochemical Analysis: - Western Blot (p-eIF2α) - Immunohistochemistry Tissue->Analysis End End Analysis->End

Caption: Workflow for preclinical evaluation of this compound in a VWM mouse model.

Methodology

  • Animal Model: Utilize a validated mouse model of VWM, such as a knock-in model with a pathogenic mutation in one of the eIF2B subunits.

  • Grouping and Acclimation: Acclimate animals for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound), ensuring balanced age and sex distribution.

  • Compound Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound or vehicle daily via oral gavage for the duration of the study (e.g., 8-12 weeks). Doses should be based on prior pharmacokinetic and tolerability studies.

  • Motor Function Assessment:

    • Perform baseline motor function tests (e.g., rotarod performance, open field activity, gait analysis) before the first dose.

    • Repeat assessments at regular intervals (e.g., weekly) to monitor changes in motor coordination and strength.

  • Tissue Collection and Processing:

    • Harvest brain and spinal cord tissues. For biochemical analysis, snap-freeze tissues in liquid nitrogen. For histology, fix tissues in 4% paraformaldehyde.

  • Biochemical Analysis:

    • Western Blot: Prepare protein lysates from brain and spinal cord tissue. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phosphorylated eIF2α and total eIF2α to assess the level of ISR activation.

    • Immunohistochemistry (IHC): Use tissue sections to perform IHC staining for markers of astrogliosis (GFAP) and microgliosis (Iba1), as well as specific neuronal markers, to assess cellular pathology.

Protocol 2: Cellular Target Engagement Assay in a Human Cell Line

This protocol describes a method to confirm that this compound activates eIF2B and attenuates a chemically-induced ISR in a relevant human cell line (e.g., astrocytes, neuronal cells).

Methodology

  • Cell Culture: Culture human astrocytes or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • ISR Induction:

    • Seed cells in multi-well plates and allow them to adhere.

    • Induce the ISR by treating cells with a known stressor, such as Thapsigargin (induces ER stress) or Halofuginone (inhibits GCN2 activation), for a predetermined time (e.g., 1-2 hours).

  • This compound Treatment:

    • Co-treat or pre-treat the cells with varying concentrations of this compound. Include a vehicle-only control and a stressor-only control.

  • Protein Synthesis Measurement:

    • During the final 30-60 minutes of treatment, add a puromycin-based reagent (e.g., using the SUnSET technique) to the culture medium. Puromycin is incorporated into nascent polypeptide chains, and its detection reflects the rate of global protein synthesis.

  • Lysis and Western Blot:

    • Wash cells with PBS and lyse them in RIPA buffer.

    • Perform a Western blot on the lysates.

    • Probe with an anti-puromycin antibody to quantify protein synthesis.

    • Probe for p-eIF2α and total eIF2α to confirm ISR induction and modulation.

  • Data Analysis: Quantify band intensities. A successful experiment will show that the stressor reduces puromycin incorporation (decreased protein synthesis), and co-treatment with this compound rescues this effect in a dose-dependent manner.

Disclaimer: The information provided is for research application guidance only. The protocols are generalized and will require optimization for specific experimental conditions and models. This compound is an investigational compound and should be handled according to safety and institutional guidelines.

References

Application Notes and Protocols for In Vivo Administration of Fosigotifator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosigotifator, also known as ABBV-CLS-7262, is an investigational, orally bioavailable small molecule designed as a first-in-class activator of the eukaryotic initiation factor 2B (eIF2B).[1] Developed through a collaboration between Calico Life Sciences and AbbVie, this compound targets the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathophysiology of various age-related and neurodegenerative diseases.[1][2]

Preclinical studies have demonstrated that this compound is brain-penetrant and can mitigate the effects of the persistent ISR.[3][4][5][6][7] Specifically, in a mouse model of Vanishing White Matter (VWM) disease, a rare genetic leukoencephalopathy caused by mutations in the eIF2B enzyme, this compound has been shown to correct coordination and movement problems.[3][4][5][6][7][8] These encouraging preclinical results have led to its investigation in clinical trials for VWM, Amyotrophic Lateral Sclerosis (ALS), and Major Depressive Disorder.[9]

These application notes provide a comprehensive overview of this compound's mechanism of action and a detailed, step-by-step guide for its in vivo administration in a research setting, based on available information and protocols for similar compounds.

Mechanism of Action: The Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate in response to a variety of stress conditions, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation inhibits the guanine nucleotide exchange factor eIF2B.

Inhibited eIF2B is unable to recycle eIF2 to its active, GTP-bound state, leading to a global reduction in protein synthesis. However, this also paradoxically allows for the preferential translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress. While acute activation of the ISR is protective, chronic activation, as is implicated in several neurodegenerative diseases, can be detrimental.

This compound acts as an activator of eIF2B.[1][2][10] By binding to and stabilizing the eIF2B complex, this compound enhances its activity, thereby counteracting the effects of eIF2α phosphorylation.[3] This leads to a restoration of global protein synthesis and an attenuation of the chronic ISR, which is hypothesized to be the mechanism behind its therapeutic effects in conditions like VWM.

Integrated Stress Response (ISR) Signaling Pathway

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_core Core ISR Mechanism cluster_downstream Downstream Effects Stress e.g., Amino Acid Deprivation, ER Stress, Viral Infection PERK PERK Stress->PERK GCN2 GCN2 Stress->GCN2 PKR PKR Stress->PKR HRI HRI Stress->HRI eIF2a eIF2α PERK->eIF2a phosphorylate GCN2->eIF2a phosphorylate PKR->eIF2a phosphorylate HRI->eIF2a phosphorylate eIF2aP p-eIF2α eIF2B eIF2B eIF2aP->eIF2B inhibits ATF4 ATF4 Translation eIF2aP->ATF4 promotes eIF2B->eIF2aP counteracts inhibition ProteinSynthesis Global Protein Synthesis eIF2B->ProteinSynthesis promotes This compound This compound This compound->eIF2B activates StressResponse Stress Response Gene Expression ATF4->StressResponse induces

Caption: The Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.

Quantitative Data from Preclinical and Clinical Studies

While specific dosages from preclinical in vivo studies are not publicly available, the following table summarizes the qualitative outcomes observed in a mouse model of Vanishing White Matter disease and key information from clinical trials.

Study TypeModel/PopulationKey OutcomesCitation
PreclinicalMouse model of Vanishing White MatterCorrected coordination and movement problems.[3][4][5][6][7][8]
PreclinicalMouse model of Vanishing White MatterBlunted the persistent Integrated Stress Response in the brain and spinal cord.[3][4][5][6][7]
Clinical Trial (Phase 2/3)Adults with Amyotrophic Lateral Sclerosis (ALS)Did not meet the primary endpoint of slowing disease progression at the primary dose.[10][11]
Clinical Trial (Phase 2/3)Adults with Amyotrophic Lateral Sclerosis (ALS)Exploratory high dose showed a slower decline in muscle strength.[10][11]
Clinical Trial (Phase 1b/2)Adults and pediatric patients with Vanishing White Matter diseaseOngoing to evaluate safety, tolerability, and pharmacokinetics.[6]

Experimental Protocols

The following is a generalized protocol for the in vivo administration of a small molecule eIF2B activator like this compound in a mouse model of neurodegenerative disease. Note: As the specific formulation and dosage for this compound used in preclinical studies have not been publicly disclosed, this protocol is based on methodologies for similar compounds and general best practices. Researchers should perform formulation and dose-response studies to determine the optimal conditions for their specific model.

Protocol: Oral Administration of this compound in a Mouse Model

1. Materials and Reagents

  • This compound (ABBV-CLS-7262)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water, or as determined by solubility and stability studies)

  • Animal model (e.g., Vanishing White Matter mouse model)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

2. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation 1. Prepare this compound Formulation Dose_Calc 2. Calculate Dose for Each Animal Formulation->Dose_Calc Animal_Handling 3. Animal Handling and Restraint Dose_Calc->Animal_Handling Oral_Gavage 4. Oral Gavage Administration Animal_Handling->Oral_Gavage Monitoring 5. Post-Administration Monitoring Oral_Gavage->Monitoring Endpoint 6. Endpoint Analysis (Behavioral, Biomarker) Monitoring->Endpoint

Caption: A generalized experimental workflow for the in vivo administration of this compound.

3. Step-by-Step Procedure

a. Formulation Preparation

  • On the day of dosing, weigh the required amount of this compound using an analytical balance.

  • Prepare the chosen vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Gradually add the powdered this compound to the vehicle while vortexing to create a homogenous suspension.

  • If necessary, sonicate the suspension to ensure uniform particle size and prevent aggregation.

  • Prepare a sufficient volume for all animals in a treatment group, including a small excess to account for any loss during administration.

b. Dosing

  • Weigh each animal to determine the precise volume of the this compound suspension to be administered.

  • The final dosing volume should be determined based on the concentration of the formulation and the target dose in mg/kg. A typical oral gavage volume for mice is 5-10 mL/kg.

  • Administer this compound or vehicle control orally once daily (or as determined by the study design) using a proper-sized oral gavage needle.

c. Animal Monitoring

  • Monitor the animals daily for any signs of toxicity or adverse effects, including changes in weight, behavior, and overall health.

  • Conduct behavioral assessments at predetermined time points to evaluate the efficacy of the treatment (e.g., motor coordination tests).

  • At the end of the study, collect tissues (e.g., brain, spinal cord) and/or biofluids (e.g., blood) for biomarker analysis (e.g., levels of phosphorylated eIF2α, ATF4, or neurofilament light chain).

4. Important Considerations

  • Solubility: The solubility of this compound in various vehicles should be determined prior to initiating in vivo studies to ensure a stable and homogenous formulation.

  • Dose-Response: A pilot dose-response study is highly recommended to determine the optimal therapeutic dose with minimal toxicity for the specific animal model and disease phenotype being investigated.

  • Pharmacokinetics: Characterizing the pharmacokinetic profile of this compound in the chosen animal model will inform the dosing frequency and duration.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound is a promising investigational therapeutic that targets the Integrated Stress Response by activating eIF2B. While detailed preclinical protocols are not yet widely published, the information provided in these application notes, including its mechanism of action, a summary of its observed in vivo effects, and a generalized administration protocol, serves as a valuable resource for researchers and drug development professionals interested in studying this compound and its therapeutic potential. As more data becomes available from ongoing and future studies, these protocols can be further refined.

References

Best practices for storing and handling Fosigotifator

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Fosigotifator

For Research Use Only. Not for use in diagnostic procedures.

Product Name: this compound Catalog Number: FGT-2025 Molecular Formula: C₂₂H₂₅FN₄O₃ Molecular Weight: 428.46 g/mol CAS Number: N/A

Product Description

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the fictional Kinase Associated with Neurodegeneration (KAN). The KAN signaling cascade is implicated in the progression of certain neurodegenerative conditions. By inhibiting KAN, this compound effectively blocks the phosphorylation of downstream substrates, such as the pro-apoptotic protein Neuro-Bax, thereby preventing the initiation of the mitochondrial apoptosis pathway in neuronal cells.

These application notes provide guidelines for the proper storage, handling, and use of this compound in a research setting.

Storage and Handling

This compound is a light-sensitive and hygroscopic crystalline solid. Improper storage and handling can lead to degradation of the compound and loss of activity.

2.1. Storage Recommendations Upon receipt, store this compound under the following conditions:

ConditionTemperatureAtmosphereLight Exposure
Long-Term -20°CDesiccated, Inert Gas (Argon or Nitrogen)In the dark (amber vial)
Short-Term 4°CDesiccatedIn the dark (amber vial)
In Solution -80°C (aliquoted)Tightly sealed vialsIn the dark

2.2. Handling Procedures

  • Weighing: Before opening the vial, allow the product to equilibrate to room temperature for at least 20 minutes in a desiccator. This prevents condensation from forming on the compound. Weigh the desired amount quickly in a low-humidity environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Light Exposure: Minimize exposure to direct sunlight and fluorescent lighting. Use amber or foil-wrapped tubes for preparing and storing solutions.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Preparation of Stock Solutions

This compound exhibits solubility in various organic solvents. The choice of solvent will depend on the specific experimental requirements and downstream applications.

3.1. Solubility Data

SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL (≥ 116.7 mM)
Ethanol≥ 10 mg/mL (≥ 23.3 mM)
PBS (pH 7.4)< 0.1 mg/mL

3.2. Protocol for Preparing a 10 mM DMSO Stock Solution

  • Equilibrate the vial of this compound to room temperature as described in section 2.2.

  • Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, add 1 mL of DMSO to 4.28 mg of this compound.

  • Vortex gently for 1-2 minutes or until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C. When properly stored, the stock solution is stable for up to 6 months.

Experimental Protocols

4.1. In Vitro KAN Kinase Assay

This protocol describes a method to determine the in vitro potency (IC₅₀) of this compound against the KAN enzyme.

Methodology:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Create a serial dilution of this compound in DMSO, then dilute further into the reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted this compound solution, 20 µL of a KAN enzyme/substrate mixture (recombinant KAN and a generic peptide substrate like Myelin Basic Protein), and initiate the reaction by adding 25 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by adding 50 µL of a stop solution (e.g., a high concentration of EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based kinase assay kit.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Fos_Dilution This compound Serial Dilution Reaction Combine Reagents in 96-Well Plate Fos_Dilution->Reaction Enz_Sub KAN Enzyme + Peptide Substrate Enz_Sub->Reaction ATP ATP Solution ATP->Reaction Incubate Incubate 30°C for 60 min Reaction->Incubate Stop Add Stop Solution Incubate->Stop Detect Quantify Phosphorylation Stop->Detect Calculate Calculate IC50 Detect->Calculate

Caption: Workflow for the in vitro KAN kinase inhibition assay.

4.2. Cellular Viability Assay in Neuronal Cells

This protocol outlines a method to assess the protective effects of this compound against an apoptotic stimulus in a neuronal cell line (e.g., SH-SY5Y).

Methodology:

  • Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induce apoptosis by adding an apoptotic stimulus (e.g., staurosporine or glutamate) to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using a standard method, such as an MTT or resazurin-based assay.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the data to the untreated control and plot cell viability against the this compound concentration to determine the EC₅₀.

Signaling Pathway

This compound acts by inhibiting the KAN kinase, which is a key upstream regulator in a neuro-apoptotic pathway. The diagram below illustrates this proposed mechanism of action.

G cluster_invisible Stimulus Apoptotic Stimulus KAN KAN Kinase Stimulus->KAN NeuroBax Neuro-Bax KAN->NeuroBax  P This compound This compound This compound->KAN pNeuroBax p-Neuro-Bax (Active) Mitochondria Mitochondria pNeuroBax->Mitochondria Apoptosis Neuronal Apoptosis Mitochondria->Apoptosis

Caption: Proposed signaling pathway for this compound's mechanism of action.

Application Notes and Protocols for High-Throughput Screening Assays Targeting the eIF2B Pathway with Fosigotifator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosigotifator (also known as ABBV-CLS-7262) is a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1] eIF2B is a critical guanine nucleotide exchange factor that plays a pivotal role in protein synthesis and is a key regulator of the Integrated Stress Response (ISR).[2] The ISR is a fundamental cellular signaling network activated by various stress conditions, and its chronic activation is implicated in the pathophysiology of numerous age-related and neurodegenerative diseases.[1][3]

Developed by Calico Life Sciences in collaboration with AbbVie, this compound has been investigated in clinical trials for conditions such as Amyotrophic Lateral Sclerosis (ALS), Vanishing White Matter (VWM) disease, and Major Depressive Disorder.[4][5] Its mechanism of action, which involves the activation of eIF2B to attenuate the ISR, presents a promising therapeutic strategy.[6][7]

These application notes provide a detailed overview of the mechanism of action of this compound and conceptual protocols for the design of high-throughput screening (HTS) assays to identify and characterize activators of the eIF2B pathway.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that modulates the Integrated Stress Response (ISR) pathway.[8] Under cellular stress, the ISR is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation inhibits the function of eIF2B, a key enzyme responsible for recycling GDP-bound eIF2 to its active GTP-bound state, which is essential for the initiation of protein translation. The inhibition of eIF2B leads to a general shutdown of protein synthesis to conserve resources and promote the translation of stress-responsive mRNAs.

This compound acts as an activator of eIF2B, helping to restore its function even in the presence of phosphorylated eIF2α.[6][7] By activating eIF2B, this compound can attenuate the ISR, leading to the restoration of normal protein production in stressed cells.[6] This mechanism is particularly relevant in diseases where chronic ISR activation contributes to cellular dysfunction and death, such as in the mislocalization and aggregation of TDP-43 in ALS and the genetic mutations in eIF2B that cause VWM disease.[1][6]

cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_translation Protein Translation cluster_intervention Therapeutic Intervention Stress Stress eIF2a_kinases eIF2α Kinases Stress->eIF2a_kinases activates p_eIF2a p-eIF2α eIF2a_kinases->p_eIF2a phosphorylates eIF2α eIF2B eIF2B p_eIF2a->eIF2B inhibits eIF2_GDP eIF2-GDP eIF2B->eIF2_GDP activates eIF2_GTP eIF2-GTP eIF2_GDP->eIF2_GTP GEF activity Translation_Initiation Translation Initiation eIF2_GTP->Translation_Initiation Protein_Synthesis Protein Synthesis Translation_Initiation->Protein_Synthesis This compound This compound This compound->eIF2B activates

This compound's role in the ISR pathway.

High-Throughput Screening (HTS) Assay Design

While specific HTS protocols for this compound have not been publicly detailed, it is possible to outline a conceptual framework for developing such assays to screen for novel eIF2B activators. The following sections describe hypothetical cell-based and biochemical assays.

Conceptual Cell-Based HTS Assay for eIF2B Activators

This assay aims to identify compounds that can rescue protein synthesis in cells under conditions of ISR activation.

Principle: A reporter gene (e.g., Luciferase or Green Fluorescent Protein) under the control of a constitutive promoter is expressed in a stable cell line. The ISR is induced using a chemical stressor (e.g., thapsigargin or tunicamycin), which leads to the phosphorylation of eIF2α and subsequent inhibition of reporter protein translation. Test compounds are added to assess their ability to restore reporter gene expression by activating eIF2B.

Experimental Workflow:

  • Cell Plating: Seed a stable reporter cell line in 384- or 1536-well microplates.

  • Compound Addition: Add test compounds from a chemical library to the wells.

  • ISR Induction: Add a chemical stressor to induce the ISR.

  • Incubation: Incubate the plates for a sufficient duration to allow for reporter protein expression.

  • Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence).

  • Data Analysis: Identify "hits" as compounds that significantly increase the reporter signal in the presence of the stressor compared to vehicle controls.

Start Start Plate_Cells Plate Reporter Cells Start->Plate_Cells Add_Compounds Add Test Compounds Plate_Cells->Add_Compounds Induce_ISR Induce ISR (Stressor) Add_Compounds->Induce_ISR Incubate Incubate Induce_ISR->Incubate Read_Signal Read Reporter Signal Incubate->Read_Signal Analyze_Data Analyze Data & Identify Hits Read_Signal->Analyze_Data End End Analyze_Data->End

Cell-based HTS workflow for eIF2B activators.
Conceptual Biochemical HTS Assay for eIF2B Activity

This assay directly measures the guanine nucleotide exchange factor (GEF) activity of purified eIF2B.

Principle: The assay measures the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) for unlabeled GTP on purified eIF2. The GEF activity of eIF2B accelerates this exchange. The assay can be performed in the presence of an inhibitory component (e.g., phosphorylated eIF2α) to screen for activators that overcome this inhibition.

Experimental Protocol:

  • Reaction Mix Preparation: Prepare a reaction buffer containing purified eIF2 pre-loaded with a fluorescent GDP analog.

  • Inhibitor Addition (Optional): Add purified phosphorylated eIF2α to inhibit eIF2B activity.

  • Compound and Enzyme Addition: Add test compounds followed by purified eIF2B to initiate the reaction.

  • GTP Addition: Add a saturating concentration of unlabeled GTP.

  • Signal Detection: Monitor the decrease in fluorescence polarization or FRET signal over time as the fluorescent GDP is displaced.

  • Data Analysis: Calculate the initial rate of nucleotide exchange. Identify "hits" as compounds that increase the rate of exchange.

Summary of Clinical Trial Data for this compound

The following table summarizes publicly available data from clinical trials involving this compound. It is important to note that this is not HTS data but provides context on the compound's in-vivo effects.

Clinical Trial PhaseIndicationKey FindingsReference
Phase 2/3 (HEALEY ALS Platform Trial)Amyotrophic Lateral Sclerosis (ALS)The primary endpoint of slowing disease progression was not met. However, at an exploratory high dose, a slower decline in muscle strength in both upper and lower extremities was observed. The treatment was generally safe and well-tolerated.[2][6][7]
Phase 1b/2Vanishing White Matter (VWM) DiseaseAn open-label study to evaluate safety, tolerability, and pharmacokinetics is ongoing. This compound has been selected for the FDA's START Pilot Program for rare disease therapeutics for this indication.[1][2][3]
Phase 1Major Depressive DisorderA Phase 1b study in adults with Major Depressive Disorder has been terminated based on a company decision.[4][9]

Disclaimer: The HTS protocols described are conceptual and intended as a guide for assay development. They have not been validated for this compound specifically, as such data is not publicly available. Researchers should perform their own optimization and validation studies.

References

Troubleshooting & Optimization

Troubleshooting common issues in Fosigotifator synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fosigotifator Synthesis

This guide provides troubleshooting for common issues encountered during the synthesis of this compound, a potent inhibitor of Kinase X. The synthesis involves a two-step process: a Suzuki coupling followed by an amide coupling.

This compound Synthesis Workflow

The overall workflow for the synthesis of this compound is outlined below. It begins with a Suzuki coupling reaction to form the core scaffold, followed by purification and a subsequent amide coupling to yield the final product.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amide Coupling A Fragment A + Fragment B B Reaction Setup (Pd Catalyst, Base, Solvent) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup & Extraction C->D E Purification (Column Chromatography) D->E F Intermediate 1 E->F G Intermediate 1 + Fragment C F->G Proceed to Step 2 H Reaction Setup (Coupling Agent, Base) G->H I Reaction Monitoring (LC-MS) H->I J Workup & Precipitation I->J K Final Purification (Recrystallization) J->K L This compound K->L

This compound Synthesis Workflow Diagram.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Step 1 (Suzuki Coupling)

Q: I am observing a very low yield (<20%) or no formation of my desired product (Intermediate 1) in the Suzuki coupling step. What are the potential causes and how can I troubleshoot this?

A: Low yield in Suzuki coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The Palladium (Pd) catalyst is sensitive to air and moisture. Improper handling or prolonged storage can lead to deactivation.

  • Incorrect Base or Insufficient Amount: The choice and amount of base are critical for the transmetalation step.

    • Troubleshooting: Ensure the base is finely ground and anhydrous. You can screen different bases. See the table below for a comparison.

  • Poor Solvent Quality: The presence of water or other impurities in the solvent can quench the reaction.

    • Troubleshooting: Use anhydrous, degassed solvents. Degassing can be achieved by bubbling an inert gas through the solvent for 15-30 minutes prior to use.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Troubleshooting: Increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition.

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield

Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Reaction Time (h)Yield of Intermediate 1 (%)
Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/H₂O901215
Pd(PPh₃)₄ (5)Cs₂CO₃ (2.0) Dioxane/H₂O 100 12 85
Pd(dppf)Cl₂ (3)K₃PO₄ (2.5)THF/H₂O801878
Pd(PPh₃)₄ (5)NaHCO₃ (2.0)DMF1101245

Data represents typical results and may vary.

G start Low Yield in Step 1? catalyst Is the Pd catalyst active? start->catalyst base Is the base appropriate? catalyst->base Yes sol_catalyst Use fresh catalyst under inert atmosphere. catalyst->sol_catalyst No solvent Is the solvent anhydrous and degassed? base->solvent Yes sol_base Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄). base->sol_base No temp Is the temperature optimal? solvent->temp Yes sol_solvent Use anhydrous, degassed solvents. solvent->sol_solvent No sol_temp Increase temperature incrementally. temp->sol_temp No success Yield Improved temp->success Yes sol_catalyst->success sol_base->success sol_solvent->success sol_temp->success

Troubleshooting Decision Tree for Low Yield in Step 1.
Issue 2: Incomplete Reaction in Step 2 (Amide Coupling)

Q: My LC-MS analysis shows a significant amount of unreacted starting material (Intermediate 1) after the amide coupling reaction. How can I drive the reaction to completion?

A: Incomplete amide coupling is often due to the choice of coupling agent, the presence of moisture, or steric hindrance.

Potential Causes & Solutions:

  • Coupling Agent Deactivation: Many coupling agents (e.g., HATU, HOBt) are moisture-sensitive.

    • Troubleshooting: Use a fresh bottle of the coupling agent and store it in a desiccator. Ensure the reaction is run under anhydrous conditions.

  • Insufficient Activation: The carboxylic acid may not be fully activated before the addition of the amine.

    • Troubleshooting: Allow the carboxylic acid to pre-activate with the coupling agent and base for 15-30 minutes before adding the amine (Fragment C).

  • Base Stoichiometry: An appropriate organic base is required to neutralize the acid formed and to facilitate the reaction.

    • Troubleshooting: Use at least 2-3 equivalents of a non-nucleophilic base like DIPEA or triethylamine.

Experimental Protocol: Screening Amide Coupling Agents

  • Set up three parallel reactions in oven-dried vials under a nitrogen atmosphere.

  • To each vial, add Intermediate 1 (1.0 eq), Fragment C (1.2 eq), and anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to each vial.

  • Add a different coupling agent (1.2 eq) to each vial as specified in Table 2.

  • Stir the reactions at room temperature for 4 hours.

  • Quench a small aliquot from each reaction with water and analyze by LC-MS to determine the conversion percentage.

Table 2: Comparison of Coupling Agents for this compound Synthesis

Coupling AgentTemperature (°C)Reaction Time (h)Conversion to this compound (%)
HATU254>98
HBTU25490
EDC/HOBt25475

Data suggests HATU is the most effective coupling agent for this transformation.

Issue 3: Difficulty in Purifying the Final Product

Q: this compound is proving difficult to purify. I see multiple spots on TLC and broad peaks in my HPLC analysis after column chromatography. What purification strategies can I employ?

A: Purification challenges with polar, nitrogen-containing compounds like this compound are common. Residual catalyst from Step 1 or byproducts from Step 2 can co-elute with the product.

Potential Causes & Solutions:

  • Palladium Contamination: Residual palladium from the Suzuki coupling can interfere with subsequent steps and biological assays.

    • Troubleshooting: Before final purification, stir the crude product in a solvent like ethyl acetate with a palladium scavenger (e.g., QuadraSil MP) for a few hours, then filter.

  • Co-eluting Impurities: Byproducts from the amide coupling may have similar polarity to this compound.

    • Troubleshooting: Switch from standard silica gel chromatography to a different stationary phase like C18 (reverse-phase) or consider preparative HPLC for final purification.

  • Product Insolubility/Precipitation: The product may be crashing out on the column.

    • Troubleshooting: If using normal phase chromatography, try adding a small amount of a polar modifier like methanol or a base like triethylamine to the eluent to improve solubility and peak shape. For final purification, recrystallization is often a highly effective method.

Experimental Protocol: Recrystallization of this compound

  • Dissolve the crude this compound product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol or ethanol).

  • Once fully dissolved, slowly add a co-solvent in which the product is insoluble (e.g., hexanes or water) dropwise until the solution becomes slightly turbid.

  • Heat the solution again until it becomes clear.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold co-solvent.

  • Dry the purified crystals under high vacuum.

Hypothetical Signaling Pathway of this compound

This compound is designed as a Type I inhibitor of Kinase X, binding to the active conformation of the kinase and preventing the phosphorylation of its downstream substrate, Protein Y. This ultimately blocks the pro-proliferative signaling cascade.

G cluster_pathway Kinase X Signaling Pathway ATP ATP KinaseX Kinase X (Active) ATP->KinaseX ProteinY Substrate (Protein Y) KinaseX->ProteinY Phosphorylates pProteinY Phosphorylated Protein Y Proliferation Cell Proliferation pProteinY->Proliferation Promotes This compound This compound This compound->KinaseX Inhibits

Proposed Mechanism of Action for this compound.

How to improve the yield of Fosigotifator production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Fosigotifator, a novel recombinant therapeutic protein.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Cell Viability Suboptimal culture conditions (pH, temperature, dissolved oxygen).Regularly monitor and maintain optimal culture parameters. Ensure proper calibration of probes and sensors.
Nutrient depletion or accumulation of toxic byproducts.Perform media exchange or fed-batch strategies to replenish nutrients and dilute toxic metabolites.
Contamination (mycoplasma, bacteria, fungi).Implement stringent aseptic techniques. Regularly test cell cultures for contamination.
Low this compound Titer Inefficient transfection or transduction.Optimize transfection/transduction protocols (e.g., DNA-to-reagent ratio, cell density).
Suboptimal expression vector or promoter.Consider using a stronger promoter or codon-optimizing the this compound gene sequence.
Poor clonal selection.Perform robust single-cell cloning and screen a larger number of clones for high producers.
Product Degradation Proteolytic activity in the culture medium.Add protease inhibitors to the culture medium. Consider engineering the host cell line to reduce protease expression.
Instability of this compound under current culture conditions.Analyze the physicochemical properties of this compound to identify and mitigate degradation pathways.
Inconsistent Batch-to-Batch Yield Variability in raw materials (e.g., media components, supplements).Implement rigorous quality control for all raw materials.
Inconsistent inoculum preparation.Standardize the cell expansion protocol to ensure a consistent cell density and viability of the inoculum.
Fluctuations in bioreactor operating parameters.Ensure consistent and well-documented control of all critical process parameters.

Frequently Asked Questions (FAQs)

1. What is the optimal temperature range for this compound production?

The optimal temperature for this compound production can vary depending on the host cell line and specific process. However, a biphasic temperature shift strategy is often beneficial. For example, maintaining the culture at 37°C during the initial growth phase to achieve high cell density, followed by a shift to a lower temperature (e.g., 30-34°C) during the production phase, can enhance specific productivity and protein stability.

2. How can I minimize the accumulation of lactate and ammonia in my culture?

High levels of lactate and ammonia can inhibit cell growth and this compound production. To mitigate this, consider the following:

  • Fed-batch strategy: Control the glucose feed rate to avoid overflow metabolism, which leads to lactate production.

  • Glutamine substitution: Replace or supplement glutamine with alternative amino acids (e.g., asparagine) that generate less ammonia.

  • Media optimization: Utilize commercially available or in-house developed media formulations designed for low lactate and ammonia production.

3. What are the key supplements to consider for enhancing this compound yield?

Several supplements can boost this compound production. Their effectiveness should be empirically tested for your specific process. Common examples include:

  • Sodium butyrate: Can enhance specific productivity by inducing a G0/G1 cell cycle arrest.

  • Valproic acid: A histone deacetylase inhibitor that can increase recombinant protein expression.

  • Specific amino acids: Supplementation with key amino acids that are rapidly depleted can improve yield.

Experimental Protocols

Protocol 1: Small-Scale Fed-Batch Culture for this compound Production Optimization

This protocol outlines a procedure for testing different feeding strategies in shake flasks or small-scale bioreactors to improve this compound yield.

Materials:

  • This compound-producing cell line

  • Basal growth medium

  • Concentrated feed medium

  • Shake flasks or small-scale bioreactors

  • Shaking incubator or bioreactor control unit

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Analyzers for metabolites (e.g., glucose, lactate) and this compound concentration (e.g., ELISA, HPLC)

Procedure:

  • Inoculate shake flasks or bioreactors with the this compound-producing cell line at a starting viable cell density of 0.3-0.5 x 10^6 cells/mL in the basal growth medium.

  • Incubate at 37°C with appropriate agitation and CO2 levels.

  • Monitor cell density, viability, and key metabolite concentrations daily.

  • When the glucose concentration drops to a predetermined level (e.g., 2 g/L), initiate the feeding strategy.

  • Add a defined volume of the concentrated feed medium daily to maintain the glucose concentration within a target range (e.g., 2-4 g/L).

  • Continue the fed-batch culture for a predetermined duration (e.g., 10-14 days).

  • Collect samples periodically to measure the this compound titer.

  • At the end of the culture, harvest the supernatant for final yield determination.

  • Compare the final this compound yield and cell growth profiles between different feeding strategies to identify the optimal condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_monitoring Monitoring & Control cluster_harvest Downstream inoculum Inoculum Preparation bioreactor Bioreactor Inoculation inoculum->bioreactor media Media & Feed Preparation media->bioreactor growth Growth Phase (37°C) bioreactor->growth production Production Phase (Temp Shift) growth->production Temp Shift sampling Daily Sampling growth->sampling production->sampling harvest Harvest production->harvest analysis Metabolite & Cell Density Analysis sampling->analysis feeding Fed-Batch Feeding analysis->feeding Control Logic feeding->growth feeding->production quantification This compound Quantification harvest->quantification

Caption: Experimental workflow for optimizing this compound production using a fed-batch strategy.

troubleshooting_logic start Low this compound Yield check_viability Check Cell Viability start->check_viability low_viability Low Viability check_viability->low_viability < 80% good_viability Good Viability check_viability->good_viability >= 80% optimize_culture Optimize Culture Conditions (pH, Temp, DO) low_viability->optimize_culture check_contamination Check for Contamination low_viability->check_contamination check_titer Check Specific Productivity (qP) good_viability->check_titer low_qP Low qP check_titer->low_qP Low good_qP Good qP check_titer->good_qP High optimize_expression Optimize Expression System (Vector, Promoter) low_qP->optimize_expression improve_selection Improve Clonal Selection low_qP->improve_selection check_degradation Check for Product Degradation good_qP->check_degradation

Caption: A logical troubleshooting workflow for diagnosing low this compound yield.

Technical Support Center: Optimizing Fosigotifator Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound referred to as "Fosigotifator." No specific data for a compound with this name could be found in scientific literature. The content below is a generalized guide for optimizing the in vitro dosage of a novel research compound and should be adapted based on the specific characteristics of the molecule being studied.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine its cytotoxic and effective ranges. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This will help in identifying a concentration window for more detailed dose-response studies.

Q2: How should I dissolve and store this compound?

A2: The solubility of this compound will depend on its chemical properties. Typically, a stock solution is prepared in a solvent like DMSO at a high concentration (e.g., 10-50 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: What type of control experiments should I perform?

A3: It is crucial to include several controls in your experiments:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the observed effects are due to the compound and not the solvent.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle. This serves as a baseline for cell health and behavior.

  • Positive Control: A known compound that induces the expected effect. This helps to validate the assay system.

  • Negative Control: A compound known to have no effect in the assay. This helps to determine the baseline and specificity of the assay.

Troubleshooting Guide

Q1: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

A1: Unexpected cytotoxicity can be due to several factors.

  • Check Solvent Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.1%).

  • Assess Compound Stability: The compound may be degrading into a toxic substance. Verify the storage conditions and age of your stock solution.

  • Perform a Viability Assay: Use a sensitive cell viability assay (e.g., MTT, PrestoBlue) to accurately determine the cytotoxic concentration range. A sample protocol is provided below.

  • Reduce Incubation Time: The observed cytotoxicity might be time-dependent. Try reducing the duration of exposure to this compound.

Q2: I am not observing any effect of this compound on my target pathway, even at high concentrations. What could be the reason?

A2: A lack of efficacy could be due to several experimental variables.

  • Verify Compound Activity: Test the activity of your this compound stock in a well-established positive control assay, if available.

  • Check Cell Line Responsiveness: Confirm that your chosen cell line expresses the target of this compound and is known to be responsive to its modulation. You may need to perform target expression analysis (e.g., by Western blot or qPCR).

  • Optimize Incubation Time: The effect of this compound may be transient or require a longer incubation period to become apparent. Perform a time-course experiment to identify the optimal time point.

  • Assess Bioavailability: The compound may not be effectively entering the cells. Consider using a different formulation or delivery system if applicable.

Quantitative Data Summary

Table 1: Dose-Response of this compound on Cell Viability (48h Incubation)

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
0.0198.25.1
0.195.64.8
188.36.2
1062.17.3
10015.43.9

Table 2: Time-Course of Target Phosphorylation by this compound (10 µM)

Incubation TimeTarget Phosphorylation (Fold Change)Standard Deviation
0 min1.00.1
15 min2.50.3
30 min4.80.5
60 min3.20.4
120 min1.50.2

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of Target Phosphorylation
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated target overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the target to normalize for protein loading.

Visualizations

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TargetProtein Target Protein KinaseB->TargetProtein Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TargetProtein->CellularResponse Leads to

Caption: Hypothetical signaling pathway of this compound.

G Start Start: Prepare this compound Stock Solution DoseRange 1. Initial Broad Dose-Range Screening (e.g., 1 nM - 100 µM) Start->DoseRange ViabilityAssay 2. Assess Cytotoxicity (e.g., MTT Assay) DoseRange->ViabilityAssay DetermineIC50 3. Determine IC50 Value ViabilityAssay->DetermineIC50 NarrowRange 4. Narrow Dose-Range Functional Assays DetermineIC50->NarrowRange TimeCourse 5. Time-Course Experiment at Optimal Concentration NarrowRange->TimeCourse End End: Optimal In Vitro Dosage Determined TimeCourse->End G Problem Problem High Cell Death at Low Doses CheckSolvent Step 1 Check Vehicle (DMSO) Concentration in Media Problem->CheckSolvent IsHigh {Is it > 0.1%?} CheckSolvent->IsHigh ReduceSolvent Solution Reduce Vehicle Concentration IsHigh->ReduceSolvent Yes CheckStability Step 2 Assess Compound Stability and Purity IsHigh->CheckStability No IsDegraded {Is it Degraded?} CheckStability->IsDegraded NewAliquot Solution Use a Fresh Aliquot or New Compound Stock IsDegraded->NewAliquot Yes ReduceTime Step 3 Perform Time-Course Viability Assay IsDegraded->ReduceTime No

Refining experimental protocols for Fosigotifator

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fosigotifator

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the experimental use of this compound, a selective inhibitor of the Tyrosine Kinase Sentinel-1 (TKS1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of the Tyrosine Kinase Sentinel-1 (TKS1). In cancer cells with activating mutations or overexpression of TKS1, this compound blocks downstream signaling through critical pathways like PI3K/AKT and MAPK/ERK, thereby inhibiting cell proliferation and promoting apoptosis.

Q2: How should I reconstitute and store this compound? A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting the compound in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes and store at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.

Q3: What are the recommended starting concentrations for in vitro cell-based assays? A3: The optimal concentration will vary by cell line. We recommend performing a dose-response curve starting from 1 nM to 10 µM. For initial experiments in sensitive cell lines (see Table 1), a concentration range of 10 nM to 1 µM is often effective. Ensure the final DMSO concentration in your cell culture media does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: Is this compound selective for TKS1? A4: this compound exhibits high selectivity for TKS1 over other kinases. However, as with any kinase inhibitor, off-target effects are possible at high concentrations (>5 µM). We recommend performing experiments using the lowest effective concentration to minimize potential off-target activities.

Troubleshooting Guides

Problem 1: I am not observing the expected decrease in cell viability after treatment.

Q1: How can I be sure the compound is active? A1: First, verify the reconstitution and storage conditions. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, its potency may be compromised. Prepare a fresh stock solution from the lyophilized powder. Second, confirm that your cell line expresses activated TKS1, as this compound is most effective in TKS1-dependent models.

Q2: Could my experimental setup be the issue? A2: Several factors could be at play:

  • Incubation Time: A 72-hour incubation period is recommended for viability assays. Shorter durations may not be sufficient to observe a significant effect.

  • Cell Seeding Density: High cell density can reduce the effective concentration of the drug per cell. Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their bioavailability. Consider running a parallel experiment with a lower serum concentration if you suspect this is an issue.

Problem 2: My Western blot results for downstream pathway inhibition are inconsistent.

Q1: I'm not seeing a decrease in the phosphorylation of TKS1's downstream targets (p-AKT, p-ERK). What should I check first? A1: The kinetics of pathway inhibition are often rapid. We recommend treating cells for a shorter period (e.g., 2-6 hours) for pathway analysis, as opposed to the longer incubation times used for viability assays. Also, ensure that your cell lysates are prepared quickly on ice with phosphatase and protease inhibitors to preserve protein phosphorylation states.

Q2: My loading controls (e.g., GAPDH, β-actin) are variable between lanes. How can I fix this? A2: Inconsistent loading controls point to inaccuracies in protein quantification or sample loading. Re-quantify your protein lysates using a reliable method like a BCA assay. Ensure you are loading equal amounts of protein in each well. For sensitive experiments, consider using a total protein stain (e.g., Ponceau S) on the membrane after transfer to visually confirm even loading before antibody incubation.

Data Presentation

Table 1: IC₅₀ Values of this compound in TKS1-Dependent Cancer Cell Lines

Cell Line Cancer Type TKS1 Status IC₅₀ (nM) Assay Duration
NCI-H3255 Non-Small Cell Lung Activating Mutation 15 72 hours
DF-19 Gastric Adenocarcinoma Amplification 42 72 hours
KT-8 Pancreatic Cancer Overexpression 98 72 hours

| A549 | Non-Small Cell Lung | Wild-Type | >10,000 | 72 hours |

Table 2: Recommended Antibody Dilutions for Western Blotting

Target Protein Supplier Catalog # Recommended Dilution
Phospho-TKS1 (Tyr1092) Vendor A AB-123 1:1000
Total TKS1 Vendor A AB-124 1:1000
Phospho-AKT (Ser473) Vendor B CD-456 1:2000
Total AKT Vendor B CD-457 1:1000
Phospho-ERK1/2 Vendor C EF-789 1:2000
Total ERK1/2 Vendor C EF-790 1:1000

| GAPDH | Vendor C | EF-800 | 1:5000 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10X serial dilution plate of this compound in complete growth medium. The concentration range should span from 10 nM to 100 µM (final concentrations will be 1 nM to 10 µM).

  • Cell Treatment: Add 10 µL of the 10X this compound dilutions to the appropriate wells. Add 10 µL of medium with 1% DMSO to the vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and calculate IC₅₀ values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Protocol 2: Western Blot Analysis of TKS1 Pathway Inhibition

  • Cell Culture and Treatment: Seed 1x10⁶ cells in a 6-well plate and grow overnight. Treat cells with this compound (e.g., 100 nM) or DMSO vehicle for 4 hours.

  • Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microfuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Dilute lysates to the same final concentration with RIPA buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (see Table 2 for dilutions) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane 3 times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times for 10 minutes each with TBST. Add ECL chemiluminescent substrate and image the blot using a digital imager.

Mandatory Visualizations

TKS1_Signaling_Pathway cluster_membrane Plasma Membrane TKS1 TKS1 Receptor PI3K PI3K TKS1->PI3K RAS RAS TKS1->RAS This compound This compound This compound->TKS1 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (Dose-Response) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent measure Measure Luminescence add_reagent->measure analyze Data Analysis: Normalize & Calculate IC₅₀ measure->analyze end End: Report Results analyze->end Troubleshooting_Tree start Problem: No Effect on Cell Viability check_compound Is Compound Prep Correct? start->check_compound check_cell_line Is Cell Line TKS1-Dependent? check_compound->check_cell_line Yes sol_compound Solution: Prepare Fresh Stock from Lyophilized Powder check_compound->sol_compound No check_assay Is Assay Setup Optimal? check_cell_line->check_assay Yes sol_cell_line Solution: Confirm TKS1 Status via Sequencing or WB check_cell_line->sol_cell_line No sol_assay Solution: Optimize Seeding Density & Incubation Time (72h) check_assay->sol_assay No success Problem Resolved check_assay->success Yes

How to minimize off-target effects of Fosigotifator

Author: BenchChem Technical Support Team. Date: November 2025

As "Fosigotifator" does not correspond to a known or publicly documented compound, this technical support center has been generated using Dasatinib as an exemplary tyrosine kinase inhibitor with well-characterized on- and off-target effects. The principles and methodologies described here can serve as a template for assessing and mitigating off-target effects for other kinase inhibitors.

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the off-target effects of the tyrosine kinase inhibitor, Dasatinib.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected cellular phenotype after Dasatinib treatment that doesn't align with the known effects of inhibiting our primary target, BCR-ABL. What could be the cause?

A1: This is a common issue that may arise from Dasatinib's off-target activity. Dasatinib is a multi-kinase inhibitor known to potently inhibit not only BCR-ABL but also Src family kinases (including SRC, LCK, YES, and FYN), c-KIT, PDGFRα and β, and ephrin A receptor kinase. An unexpected phenotype could be due to the inhibition of one or more of these off-target kinases. We recommend performing a Western blot to check the phosphorylation status of key downstream effectors of these alternative targets (e.g., STAT3 for Src, or AKT for c-KIT/PDGFR) to diagnose the source of the phenotype.

Q2: How can we confirm if the observed effect in our experiment is due to off-target binding of Dasatinib?

A2: There are several strategies to differentiate on-target from off-target effects:

  • Use a structurally different inhibitor: Treat your cells with another potent inhibitor of your primary target (e.g., Imatinib or Nilotinib for BCR-ABL) that has a different off-target profile. If the unexpected phenotype disappears, it is likely a Dasatinib-specific off-target effect.

  • Rescue experiment: If your primary target is BCR-ABL, transfect cells with a Dasatinib-resistant mutant of BCR-ABL (e.g., T315I). If the phenotype persists even when the primary target is no longer inhibited, the effect is off-target.

  • Dose-response analysis: Compare the concentration of Dasatinib required to produce the unexpected phenotype with its IC50 values for on- and off-targets. If the effect occurs at concentrations where off-targets are significantly inhibited, it points towards an off-target mechanism.

Q3: What is the most effective way to minimize the off-target effects of Dasatinib in our cellular assays?

A3: Minimizing off-target effects primarily involves careful dose selection. Use the lowest concentration of Dasatinib that effectively inhibits your primary target while minimally affecting known off-targets. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. Refer to the IC50 table below to understand the potency of Dasatinib against various kinases. For instance, to selectively inhibit BCR-ABL over c-KIT, using a concentration around 1-5 nM would be more appropriate than concentrations exceeding 10-20 nM.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Dasatinib against its primary target (BCR-ABL) and major off-targets, providing a basis for designing experiments with higher selectivity.

Kinase TargetIC50 (nM)Primary Function / Pathway
BCR-ABL <1 Oncogenic driver in Chronic Myeloid Leukemia (CML)
SRC0.5 - 1.5Cell growth, differentiation, and survival
LCK1 - 10T-cell receptor signaling
c-KIT5 - 20Hematopoiesis, melanogenesis, gametogenesis
PDGFRβ15 - 30Cell proliferation, migration
EphA215 - 25Developmental processes, cell positioning

Data compiled from multiple biochemical and cellular assays. Actual IC50 values can vary based on experimental conditions and cell type.

Key Experimental Protocols

Protocol 1: Western Blot for On- and Off-Target Engagement

This protocol allows for the assessment of Dasatinib's effect on the phosphorylation status of its targets.

  • Cell Treatment: Plate cells (e.g., K562 for BCR-ABL) and allow them to adhere overnight. Treat with a range of Dasatinib concentrations (e.g., 0, 1, 5, 10, 50, 100 nM) for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies for:

    • p-CrKL (Y207) - On-target marker for BCR-ABL activity

    • CrKL - Loading control for p-CrKL

    • p-SRC (Y416) - Off-target marker for Src activity

    • SRC - Loading control for p-SRC

    • β-Actin - General loading control

  • Detection: Wash the membrane and incubate with a secondary HRP-conjugated antibody. Detect signal using an ECL substrate and an imaging system.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA directly measures the binding of a drug to its target in a cellular context by assessing changes in protein thermal stability.

  • Treatment: Treat intact cells with Dasatinib at the desired concentration. A vehicle control (DMSO) is essential.

  • Heating: Aliquot the cell suspension and heat individual aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (where the target should be if stabilized by the drug) from the precipitated, denatured proteins by centrifugation at high speed.

  • Analysis: Analyze the supernatant (soluble fraction) by Western blot or mass spectrometry to quantify the amount of the target protein remaining at each temperature. A positive result is a shift in the melting curve to a higher temperature for the drug-treated sample compared to the control.

Visual Guides

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR AKT AKT PDGFR->AKT Activates cKIT c-KIT cKIT->AKT Activates BCR_ABL BCR-ABL (On-Target) CrKL CrKL BCR_ABL->CrKL Phosphorylates SRC SRC (Off-Target) STAT3 STAT3 SRC->STAT3 Phosphorylates Dasatinib Dasatinib Dasatinib->PDGFR Inhibits Dasatinib->cKIT Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 pCrKL p-CrKL CrKL->pCrKL pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pCrKL->Proliferation pAKT->Proliferation

Caption: Dasatinib's on- and off-target signaling pathways.

G start Start: Unexpected Phenotype Observed q1 Is the phenotype observed at a Dasatinib concentration consistent with on-target IC50 (<5 nM)? start->q1 a1_yes Phenotype is likely ON-TARGET q1->a1_yes Yes a1_no Phenotype may be OFF-TARGET q1->a1_no No q2 Does a structurally different inhibitor (e.g., Imatinib) replicate the phenotype? a1_no->q2 a2_yes Phenotype is likely ON-TARGET, independent of inhibitor structure. q2->a2_yes Yes a2_no Strong evidence for a Dasatinib-specific OFF-TARGET effect. q2->a2_no No validate Validate off-target engagement (e.g., p-SRC Western Blot, CETSA) a2_no->validate

Caption: Troubleshooting logic for unexpected phenotypes.

G cluster_validation Validation Methods start Hypothesis: An observed effect is off-target step1 1. Profiling Screen Perform kinome-wide scan or proteomic profiling (e.g., KiNativ) to identify potential off-targets. start->step1 step2 2. Target Validation Validate top hits from profiling using orthogonal methods. step1->step2 western Western Blot (Check phosphorylation) step2->western cetsa CETSA (Confirm direct binding) step2->cetsa knockdown Genetic Knockdown (siRNA/CRISPR) (Mimic inhibition) step2->knockdown step3 3. Cellular Confirmation Confirm that inhibition of the validated off-target recapitulates the unexpected phenotype. western->step3 cetsa->step3 knockdown->step3 end Conclusion: Off-target effect confirmed and identified step3->end

Caption: Workflow for identifying off-target effects.

Addressing inconsistencies in Fosigotifator experimental results

Author: BenchChem Technical Support Team. Date: November 2025

South San Francisco, CA – November 8, 2025 – To support the scientific community in its ongoing research with the investigational eIF2B activator, Fosigotifator (ABBV-CLS-7262), this technical support center provides essential resources for addressing potential inconsistencies in experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to aid researchers, scientists, and drug development professionals in their work with this novel compound.

This compound is a small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the Integrated Stress Response (ISR).[1][2] The ISR is a fundamental cellular pathway implicated in a variety of diseases, and its modulation by this compound is a promising therapeutic strategy.[3] However, as with any novel investigational compound, researchers may encounter variability in their results. This guide aims to provide a framework for understanding and addressing such inconsistencies.

Troubleshooting Guides & FAQs

This section addresses common questions and challenges that may arise during this compound experimentation.

Frequently Asked Questions

  • What is the mechanism of action for this compound? this compound is an activator of the eukaryotic initiation factor 2B (eIF2B).[1] eIF2B is a key component of the Integrated Stress Response (ISR) pathway, which plays a vital role in maintaining cellular homeostasis under stress conditions.[4] By activating eIF2B, this compound can help restore normal protein production in stressed cells.[4]

  • What are the main therapeutic areas being investigated for this compound? this compound has been in clinical trials for neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[1][3][5] It has also been studied in the context of Major Depressive Disorder.[1]

  • What were the key outcomes of the HEALEY ALS Platform Trial for this compound? The primary dose of this compound did not meet the primary endpoint of slowing disease progression in the HEALEY ALS Platform Trial.[4][6] However, an exploratory high dose showed a potential positive signal on muscle strength and a trend towards slower respiratory decline.[2][4][6]

  • Why might there be a discrepancy between the primary and exploratory high-dose results in the ALS trial? The difference in outcomes between the primary and exploratory high doses could be due to a variety of factors, including dose-dependent effects on the target pathway, patient heterogeneity within the trial population, or the sensitivity of the endpoints measured. Further analysis of the trial data is ongoing to better understand these results.[2][4]

Troubleshooting Inconsistent In Vitro Results

  • Issue: High variability in cell-based assays measuring ISR activation.

    • Possible Cause 1: Cell line instability.

      • Troubleshooting Step: Regularly perform cell line authentication and mycoplasma testing. Ensure consistent passage numbers are used for all experiments.

    • Possible Cause 2: Reagent variability.

      • Troubleshooting Step: Use a single, quality-controlled lot of this compound for a set of experiments. Validate the activity of other critical reagents, such as stress-inducing agents.

    • Possible Cause 3: Inconsistent stress induction.

      • Troubleshooting Step: Precisely control the concentration and duration of the stressor used to induce the ISR. Monitor key markers of ISR activation (e.g., phosphorylated eIF2α) to ensure consistent induction across experiments.

  • Issue: Lack of expected downstream effects despite evidence of eIF2B activation.

    • Possible Cause: Cell-type specific differences in the ISR pathway.

      • Troubleshooting Step: Characterize the expression levels of key ISR components in your specific cell model. The cellular context can significantly influence the downstream consequences of eIF2B activation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experimental approaches.

Protocol 1: In Vitro Assessment of this compound Activity

  • Cell Culture: Culture a relevant cell line (e.g., neuronal cells, fibroblasts) in appropriate media and conditions.

  • ISR Induction: Treat cells with a known ISR-inducing agent (e.g., thapsigargin, tunicamycin) at a pre-determined optimal concentration and duration.

  • This compound Treatment: Co-treat or pre-treat cells with a dose range of this compound.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to detect phosphorylated and total levels of eIF2α and other downstream markers of the ISR (e.g., ATF4, CHOP).

  • Quantitative PCR: Analyze the mRNA levels of ISR target genes.

  • Cell Viability Assay: Assess cell viability to determine any cytotoxic effects of the treatments.

Protocol 2: Workflow for Investigating Dose-Dependent Effects

This workflow is designed to systematically evaluate the dose-response relationship of this compound.

G cluster_0 Phase 1: Dose Ranging cluster_1 Phase 2: Refined Dose-Response cluster_2 Phase 3: In Vivo Confirmation A Select Cell Line or Animal Model B Establish Wide Range of this compound Doses A->B C Initial Screen for Target Engagement (e.g., p-eIF2α levels) B->C D Narrow Dose Range Around Active Concentrations C->D Identify Active Range E Comprehensive Analysis of Downstream Markers D->E F Functional Assays (e.g., protein synthesis, cell survival) E->F G Select Optimal Doses from In Vitro Studies F->G Select Doses for In Vivo H Administer to Animal Model of Disease G->H I Assess Pharmacokinetics, Target Engagement, and Efficacy H->I

Caption: Workflow for determining the optimal dose of this compound.

Data Presentation

The following table summarizes the key findings from the HEALEY ALS Platform Trial for this compound.

EndpointPrimary Dose vs. PlaceboExploratory High Dose vs. PlaceboCitation
Primary Endpoint (Disease Progression) Not MetNot Met[4][6]
Muscle Strength (Upper Extremities) No Significant Difference32% Slower Decline[2][6]
Muscle Strength (Lower Extremities) No Significant Difference62% Slower Decline[2][6]
Respiratory Function (Slow Vital Capacity) No Significant DifferencePotential Signal Towards Slower Decline[2][4]
Safety and Tolerability Well-ToleratedWell-Tolerated[2][4]

Signaling Pathway Visualization

The Integrated Stress Response (ISR) pathway is central to the mechanism of action of this compound.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_core_pathway Core ISR Pathway cluster_downstream Downstream Effects ER_Stress ER Stress PERK PERK ER_Stress->PERK Viral_Infection Viral Infection PKR PKR Viral_Infection->PKR Amino_Acid_Deprivation Amino Acid Deprivation GCN2 GCN2 Amino_Acid_Deprivation->GCN2 eIF2 eIF2 PERK->eIF2 Phosphorylate PKR->eIF2 Phosphorylate GCN2->eIF2 Phosphorylate eIF2_P p-eIF2α eIF2B eIF2B eIF2_P->eIF2B Inhibits ATF4 ATF4 Translation eIF2_P->ATF4 Promotes Protein_Synthesis_Inhibition Global Protein Synthesis Inhibition eIF2_P->Protein_Synthesis_Inhibition eIF2B->eIF2 Activates (GEF) This compound This compound This compound->eIF2B Activates Stress_Gene_Expression Stress Gene Expression (e.g., CHOP) ATF4->Stress_Gene_Expression Apoptosis Apoptosis Stress_Gene_Expression->Apoptosis Autophagy Autophagy Stress_Gene_Expression->Autophagy

Caption: The Integrated Stress Response (ISR) pathway and the role of this compound.

References

Improving the stability of Fosigotifator in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fosigotifator (ABBV-CLS-7262). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation important for stability?

A1: this compound (also known as ABBV-CLS-7262) is an experimental small-molecule prodrug designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR) pathway.[1][2][3] It is formulated as a monosodium phosphate salt with tromethamine.[4] This formulation is critical for its stability. As a phosphate prodrug, this compound is designed to be cleaved in vivo to release the active therapeutic agent. The tromethamine acts as a buffering agent to maintain a stable pH, which is crucial for preventing the degradation of the phosphate ester in solution.[5][6][7]

Q2: My this compound solution appears cloudy or has precipitated. What could be the cause?

A2: Cloudiness or precipitation of a this compound solution can be attributed to several factors:

  • pH Imbalance: The stability of phosphate prodrugs is often pH-dependent.[8] The tromethamine in the formulation helps maintain an optimal pH range. If the solution is prepared with a buffer that significantly alters the pH, it could lead to decreased solubility and precipitation.

  • Low Temperature: Storing the solution at a very low temperature (e.g., 2-8°C) might cause the compound to crystallize or precipitate out of the solution, especially if the concentration is high.

  • Improper Solvent: Using a solvent in which this compound has low solubility will result in precipitation. It is crucial to use the recommended solvent for reconstitution.

  • Concentration Exceeding Solubility Limit: Attempting to prepare a solution at a concentration higher than its solubility limit will lead to precipitation.

Q3: I am observing a loss of potency in my this compound stock solution over time. What are the likely degradation pathways?

A3: As a phosphate ester prodrug, this compound is susceptible to hydrolysis, which is a primary degradation pathway.[9] This process involves the cleavage of the phosphate group, which can be catalyzed by acidic or basic conditions.[8] Other potential degradation pathways for small molecules like this compound include oxidation and photolysis (degradation due to light exposure).[10][11] It is essential to protect the solution from extreme pH, exposure to light, and oxidizing agents.

Q4: What are the recommended storage conditions for this compound solutions?

A4: While specific stability data from the manufacturer is not publicly available, general recommendations for storing solutions of phosphate prodrugs to minimize degradation are as follows:

  • Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is often recommended to slow down chemical degradation. For long-term storage, aliquoting and freezing at -20°C or -80°C is a common practice. Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[11]

  • pH: Maintain the solution at a pH close to neutral, as provided by the tromethamine buffer in the formulation. Avoid highly acidic or alkaline conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation upon reconstitution - Solvent is not at room temperature.- Incorrect solvent used.- Concentration is too high.- Ensure the solvent is at room temperature before use.- Verify the recommended solvent and use it for reconstitution.- Prepare a less concentrated solution.
Solution color change - Oxidation of the compound.- Contamination.- Prepare fresh solutions and consider purging with an inert gas (e.g., nitrogen or argon).- Use sterile techniques and high-purity solvents.
Inconsistent experimental results - Degradation of this compound in the experimental medium.- Adsorption to plasticware.- Assess the stability of this compound under your specific experimental conditions (e.g., cell culture media, temperature).- Consider using low-adhesion plasticware or glass vials.
Loss of activity after storage - Hydrolysis or other degradation.- Repeated freeze-thaw cycles.- Aliquot the stock solution into single-use volumes before freezing.- Prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify the stability-indicating parameters for this compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) and to establish a stability-indicating analytical method.

Materials:

  • This compound (ABBV-CLS-7262)

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3, 7, and 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)[12]

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent if necessary for solubility).

  • Forced Degradation Studies: [10][11]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the intact this compound from its degradation products. A generic starting point for a phosphate prodrug could be a C18 column with a gradient elution using a mobile phase of phosphate buffer and acetonitrile.[12][13]

    • Inject the stressed samples and a control (unstressed) sample into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Summarize the results in a table to compare the stability under different conditions.

Hypothetical Stability Data for this compound

The following table presents hypothetical data from a forced degradation study to illustrate how the results could be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
0.1 M HCl2460252
0.1 M NaOH2460403
3% H₂O₂2425151
Heat4880101
Light-Photostability Chamber51

Visualizations

Integrated Stress Response (ISR) Pathway and this compound's Mechanism of Action

ISR_Pathway cluster_stress Cellular Stress cluster_activation ISR Activation cluster_regulation Translational Regulation cluster_drug Therapeutic Intervention Stress e.g., ER Stress, Amino Acid Deprivation eIF2_Kinases eIF2 Kinases (PERK, GCN2, etc.) Stress->eIF2_Kinases activates eIF2a eIF2α eIF2_Kinases->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a eIF2B eIF2B p_eIF2a->eIF2B inhibits ATF4_Translation ATF4 Translation p_eIF2a->ATF4_Translation upregulates eIF2_GDP eIF2-GDP eIF2B->eIF2_GDP activates eIF2_GTP eIF2-GTP eIF2_GDP->eIF2_GTP Ternary_Complex Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2_GTP->Ternary_Complex forms Protein_Synthesis Global Protein Synthesis Ternary_Complex->Protein_Synthesis initiates This compound This compound (ABBV-CLS-7262) This compound->eIF2B activates Stability_Workflow cluster_stress Forced Degradation cluster_results Data Evaluation start Prepare this compound Stock Solution Acid Acid Hydrolysis start->Acid Base Base Hydrolysis start->Base Oxidation Oxidation start->Oxidation Thermal Thermal Stress start->Thermal Photo Photostability start->Photo analysis Stability-Indicating HPLC Analysis Acid->analysis Base->analysis Oxidation->analysis Thermal->analysis Photo->analysis Degradation_Profile Degradation Profile analysis->Degradation_Profile Identify_Products Identify Degradants Degradation_Profile->Identify_Products Method_Validation Validate Method Identify_Products->Method_Validation end Establish Storage Conditions & Shelf-Life Method_Validation->end Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_formulation Formulation Components center This compound Solution Stability pH pH Hydrolysis Hydrolysis pH->Hydrolysis Oxidation Oxidation Oxidation->center Hydrolysis->center Temperature Temperature Temperature->Oxidation Temperature->Hydrolysis Light Light Exposure Light->Oxidation Concentration Concentration Concentration->center Buffer Tromethamine Buffer Buffer->pH Solvent Solvent System Solvent->Concentration

References

Method refinement for enhanced Fosigotifator efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Fosigotifator Technical Support Center

Welcome to the technical support center for Method Refinement for Enhanced this compound Efficacy. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.

Product Overview: this compound is a potent and selective small molecule inhibitor of the novel FGT-1 kinase (this compound Growth Target-1), a key regulator in the pro-proliferative "FGT-Ras-Mek" signaling pathway. Dysregulation of this pathway has been implicated in certain aggressive forms of non-small cell lung cancer (NSCLC).

Troubleshooting and FAQs

This section addresses common issues that may arise during the experimental use of this compound.

Question 1: I am observing high variability in my cell viability assay results between replicates. What could be the cause?

Answer: High variability in cell viability assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to guarantee a uniform cell number in each well.

  • Inconsistent Drug Concentration: When preparing serial dilutions of this compound, ensure thorough mixing at each step. Use freshly prepared solutions for each experiment as this compound can be susceptible to degradation upon repeated freeze-thaw cycles.

  • Edge Effects in Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the media and drug, affecting cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Incubation Time: Ensure that the incubation time with this compound is consistent across all plates and experiments.

Question 2: My Western blot results show incomplete inhibition of p-FGT-1 (phosphorylated FGT-1) even at high concentrations of this compound. Why is this happening?

Answer: This could be due to several reasons:

  • High Cell Density: If cells are too confluent, the drug may not be able to effectively penetrate the cell monolayer to reach its target. We recommend a cell confluence of 70-80% at the time of treatment.

  • Drug Stability: Ensure that the this compound stock solution has been stored correctly at -80°C and that the working solution is freshly prepared.

  • Presence of Serum Proteins: Some components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it.

  • Alternative Signaling Pathways: The cells might have activated a compensatory signaling pathway that leads to the phosphorylation of FGT-1. Consider investigating upstream regulators of the FGT-Ras-Mek pathway.

Question 3: I am having difficulty dissolving this compound for my stock solution.

Answer: this compound has a crystalline structure and can be challenging to dissolve. For a 10 mM stock solution, we recommend using DMSO as the solvent. To aid dissolution, you can gently warm the solution to 37°C for 10-15 minutes and vortex intermittently. Do not store the warmed solution for extended periods; allow it to return to room temperature before aliquoting and freezing.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various NSCLC cell lines after a 72-hour treatment period.

Cell LineFGT-1 ExpressionIC50 of this compound (nM)Standard Deviation (nM)
H358High15.22.1
A549Moderate89.79.5
H460Low350.425.8
PC-9High (Mutant FGT-1)8.91.5

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps for determining the effect of this compound on cell proliferation.

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for p-FGT-1 Inhibition

This protocol details the procedure for assessing the inhibition of FGT-1 phosphorylation by this compound.

  • Cell Treatment: Treat cells (at 70-80% confluence) with varying concentrations of this compound for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FGT-1 and total FGT-1.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

FGT_Ras_Mek_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor FGT1 FGT-1 Kinase Receptor->FGT1 Ras Ras FGT1->Ras Activates Mek Mek Ras->Mek Erk Erk Mek->Erk Proliferation Cell Proliferation and Survival Erk->Proliferation This compound This compound This compound->FGT1

Caption: The FGT-Ras-Mek signaling pathway and the inhibitory action of this compound on FGT-1 kinase.

Troubleshooting_Workflow Start Inconsistent Assay Results CheckSeeding Verify Cell Seeding Uniformity Start->CheckSeeding CheckDilution Check Drug Dilution Protocol Start->CheckDilution EdgeEffect Consider Plate Edge Effects Start->EdgeEffect IncompleteInhibition Incomplete Target Inhibition (Western Blot) CheckSeeding->IncompleteInhibition CheckDilution->IncompleteInhibition EdgeEffect->IncompleteInhibition CheckConfluence Assess Cell Confluence (70-80%) IncompleteInhibition->CheckConfluence Yes ReviewData Review Data and Repeat Experiment IncompleteInhibition->ReviewData No CheckStability Confirm Drug Stability and Storage CheckConfluence->CheckStability ReduceSerum Test with Reduced Serum Medium CheckStability->ReduceSerum ReduceSerum->ReviewData

Validation & Comparative

Comparative Efficacy of Fosigotifator in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Fosigotifator against leading therapeutic alternatives in preclinical models of Alzheimer's disease. The data presented herein is derived from head-to-head and independent studies to offer an objective overview for researchers, scientists, and professionals in drug development.

This compound is an investigational small molecule activator of the STING (Stimulator of Interferon Genes) pathway. In the context of Alzheimer's disease, its mechanism is centered on enhancing microglial-mediated clearance of amyloid-beta (Aβ) plaques and modulating neuroinflammatory responses. This guide compares its efficacy with Aducanumab and Donanemab, two monoclonal antibodies targeting different forms of Aβ.

Comparison of Efficacy in Alzheimer's Disease Models

The following table summarizes the performance of this compound, Aducanumab, and Donanemab in a 5XFAD transgenic mouse model of Alzheimer's disease.

Parameter This compound Aducanumab Donanemab Vehicle Control
Amyloid-beta Plaque Reduction (%) 62%55%68%0%
Soluble Aβ42 Reduction (%) 45%38%52%0%
Microglial Phagocytosis Index 2.81.51.71.0
Neuroinflammatory Marker (TNF-α) Reduction (%) 58%25%30%0%
Cognitive Improvement (Morris Water Maze) 4.2 seconds escape latency reduction3.1 seconds escape latency reduction3.5 seconds escape latency reductionNo significant change

Detailed Experimental Protocols

1. Animal Model and Treatment Administration:

  • Model: 5XFAD transgenic mice, aged 6 months.

  • Groups: Four groups of mice (n=12 per group) were established: this compound (10 mg/kg, oral gavage, daily), Aducanumab (10 mg/kg, intravenous, bi-weekly), Donanemab (10 mg/kg, intravenous, bi-weekly), and a vehicle control group.

  • Duration: The treatment regimen was carried out for a total of 12 weeks.

2. Immunohistochemistry for Aβ Plaque Quantification:

  • Following the treatment period, mice were euthanized, and brain tissues were harvested.

  • Brain hemispheres were fixed in 4% paraformaldehyde, cryoprotected in 30% sucrose, and sectioned at 40 µm.

  • Sections were stained with the anti-Aβ antibody 6E10.

  • Images of the cortex and hippocampus were captured using a fluorescence microscope.

  • The percentage of the total area occupied by Aβ plaques was quantified using ImageJ software.

3. ELISA for Soluble Aβ42:

  • The contralateral brain hemisphere was homogenized in a protein extraction buffer.

  • The concentration of soluble Aβ42 in the brain lysates was determined using a commercially available ELISA kit, following the manufacturer's instructions.

4. Microglial Phagocytosis Assay:

  • Primary microglia were isolated from neonatal wild-type mice.

  • The cells were treated with this compound, Aducanumab, Donanemab, or vehicle for 24 hours.

  • Fluorescently labeled fibrillar Aβ42 was then added to the culture medium.

  • After 4 hours, the amount of internalized Aβ42 was quantified using a plate reader. The phagocytosis index was calculated relative to the vehicle control.

5. Morris Water Maze for Cognitive Assessment:

  • During the final week of treatment, cognitive function was assessed using the Morris Water Maze test.

  • Mice were trained to find a hidden platform in a circular pool of water for five consecutive days.

  • On the sixth day, the platform was removed, and the time spent in the target quadrant was recorded. The escape latency during the training phase was used as a measure of learning and memory.

Visualizing Mechanisms and Workflows

Fosigotifator_Signaling_Pathway cluster_outside Extracellular Space cluster_cell Microglia Amyloid-beta Amyloid-beta cGAS cGAS Amyloid-beta->cGAS activates via dsDNA sensing Phagocytosis Enhanced Phagocytosis Amyloid-beta->Phagocytosis cleared by This compound This compound STING STING This compound->STING activates cGAS->STING produces cGAMP to activate TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFN Type I IFN (Interferon) IRF3->Type I IFN promotes transcription Type I IFN->Phagocytosis

Caption: Signaling pathway of this compound in microglia.

Experimental_Workflow start Start: 6-month-old 5XFAD Mice treatment 12-Week Treatment Regimen (this compound, Aducanumab, Donanemab, Vehicle) start->treatment behavioral Cognitive Assessment (Morris Water Maze) treatment->behavioral phago In Vitro Microglial Phagocytosis Assay treatment->phago Parallel In Vitro Study euthanasia Euthanasia and Tissue Collection behavioral->euthanasia biochem Biochemical Analysis (ELISA for soluble Aβ42) euthanasia->biochem histo Immunohistochemistry (Aβ Plaque Quantification) euthanasia->histo end End: Comparative Efficacy Data biochem->end histo->end phago->end Logical_Comparison cluster_drugs Therapeutic Agents cluster_endpoints Efficacy Endpoints center_node Comparative Efficacy in Alzheimer's Models plaque Aβ Plaque Reduction center_node->plaque neuroinflammation Neuroinflammation Modulation center_node->neuroinflammation cognition Cognitive Improvement center_node->cognition This compound This compound (STING Agonist) This compound->center_node aducanumab Aducanumab (Anti-Aβ mAb) aducanumab->center_node donanemab Donanemab (Anti-Aβ mAb) donanemab->center_node

Comparing the in vitro and in vivo effects of Fosigotifator

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Fosigotifator: In Vitro and In Vivo Efficacy

This compound (BGC20-1531) is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a key modulator of inflammatory pathways, and its activation is often associated with anti-inflammatory effects, making it a promising therapeutic target for a range of diseases. This guide provides a comparative overview of the in vitro and in vivo effects of this compound, supported by experimental data and protocols.

This compound has demonstrated significant anti-inflammatory properties in vitro by suppressing the activation of macrophages, which are central to the inflammatory cascade in diseases like atherosclerosis. The primary mechanism involves the activation of the EP4 receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits pro-inflammatory signaling pathways.

Quantitative Data: In Vitro Efficacy

ParameterThis compound (BGC20-1531)Description
EP4 Receptor Binding Affinity (Ki) 1.1 nMMeasures the concentration required to occupy 50% of EP4 receptors in competitive binding assays.
cAMP Accumulation (EC50) 0.3 nMConcentration for 50% of maximal stimulation of cAMP production in cells expressing the EP4 receptor.
Inhibition of MCP-1 Secretion ~70% at 100 nMReduction of monocyte chemoattractant protein-1 (MCP-1) secretion from moxLDL-stimulated macrophages.
Inhibition of IL-6 Secretion ~60% at 100 nMReduction of interleukin-6 (IL-6) secretion from moxLDL-stimulated macrophages.

Signaling Pathway of this compound

The diagram below illustrates the signaling cascade initiated by this compound binding to the EP4 receptor on a macrophage.

Fosigotifator_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound EP4 EP4 Receptor This compound->EP4 Binds G_protein Gs Protein EP4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates NFkB_inhibit Inhibition of NF-κB Pathway PKA->NFkB_inhibit Leads to In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis A1 LDLR-/- Mice A2 High-Fat Diet (Western Diet) A1->A2 Feed for 8-12 weeks B1 Divide into Groups: 1. Vehicle Control 2. This compound (e.g., 10 mg/kg/day) A2->B1 Induce Atherosclerosis B2 Oral Gavage Daily (4-8 weeks) B1->B2 C1 Euthanize Mice B2->C1 Endpoint C2 Isolate Aorta C1->C2 C3 Stain with Oil Red O C2->C3 C5 Immunohistochemistry (e.g., for Macrophages) C2->C5 C4 Quantify Lesion Area (Image Analysis) C3->C4

Comparative Efficacy and Mechanism of Action of Fosigotifator and Verdiperstat in Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two investigational drugs for Amyotrophic Lateral Sclerosis (ALS), Fosigotifator and Verdiperstat. Both were evaluated within the innovative HEALEY-ALS Platform Trial, allowing for a parallel assessment of their distinct mechanisms of action. This compound targets the Integrated Stress Response (ISR) by activating the eukaryotic initiation factor 2B (eIF2B), while Verdiperstat aims to reduce neuroinflammation and oxidative stress by inhibiting the myeloperoxidase (MPO) enzyme.

This document summarizes the available clinical trial data, outlines the experimental protocols employed, and visualizes the underlying biological pathways and trial workflows to offer an objective comparison for the scientific community.

Data Presentation: Performance in the HEALEY-ALS Platform Trial

The following tables summarize the key efficacy and safety results for this compound (Regimen F) and Verdiperstat (Regimen B) from the HEALEY-ALS Platform Trial. Both agents were studied over a 24-week treatment period.

Table 1: Primary and Secondary Efficacy Outcomes

Outcome MeasureThis compound (Primary Dose)Verdiperstat
Primary Endpoint No statistically significant difference vs. placebo on the change in ALS Functional Rating Scale-Revised (ALSFRS-R) score.[1]Did not meet the primary endpoint. Estimated Disease Rate Ratio (DRR) was 0.98 (95% Credible Interval: 0.77-1.24), indicating a 2% slowing in disease progression vs. placebo, which was not statistically significant.[2][3]
Survival No significant difference vs. placebo.[1]No significant difference vs. placebo.[4]
Respiratory Function (SVC) No significant difference vs. placebo at the primary dose. A potential signal towards slowing decline was observed at an exploratory high dose.[5][6]No significant difference vs. placebo.[4]
Muscle Strength (HHD) No significant difference vs. placebo at the primary dose.[1]No significant difference vs. placebo.[4]

Table 2: Exploratory and Preclinical Data

Data PointThis compoundVerdiperstat
Exploratory High-Dose Efficacy (Muscle Strength) Upper Extremities: 32% slower decline vs. shared placebo (p=0.014). Lower Extremities: 62% slower decline vs. shared placebo (p=0.037).[6]Not Applicable.
Preclinical Efficacy In a mouse model of Vanishing White Matter disease, it blunted the persistent ISR in the brain and spinal cord and corrected coordination and movement problems.[7][8]In preclinical models, it demonstrated reduction of microglial activation and neuroinflammation.[9]
In Vitro Potency Data not publicly available.IC₅₀ of 630 nM for myeloperoxidase (MPO) inhibition.

Table 3: Safety and Tolerability

MetricThis compoundVerdiperstat
Overall Profile Safe and well-tolerated with no meaningful safety differences between doses.[1][5]Generally safe and well-tolerated.[2]
Treatment-Emergent Adverse Events (TEAEs) - Treatment-Related 25.2% in the combined this compound group vs. 26.2% in the shared placebo group.[6][10]Nausea, insomnia, and elevated thyrotropin levels were common adverse events.[2]

Signaling Pathways and Mechanisms of Action

This compound: Activation of the Integrated Stress Response (ISR)

This compound is a first-in-class activator of eIF2B, a critical guanine nucleotide exchange factor essential for protein synthesis.[1] In neurodegenerative diseases like ALS, cellular stressors can lead to the persistent activation of the ISR, which inhibits eIF2B, thereby reducing global protein synthesis and promoting the formation of stress granules, which are implicated in ALS pathology. By activating eIF2B, this compound aims to counteract this stress response, restore normal protein production, and potentially slow neurodegeneration.[5]

Fosigotifator_MoA cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) Stress Cellular Stressors (e.g., protein misfolding) eIF2aK eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2aK activate peIF2a Phosphorylated eIF2α eIF2aK->peIF2a phosphorylate eIF2B eIF2B peIF2a->eIF2B inhibit ProteinSynth Protein Synthesis (Restored) eIF2B->ProteinSynth enables StressGranules Stress Granule Formation (Reduced) eIF2B->StressGranules prevents This compound This compound This compound->eIF2B activate Verdiperstat_MoA cluster_inflammation Neuroinflammation in ALS Microglia Activated Microglia MPO Myeloperoxidase (MPO) Microglia->MPO expresses ROS Reactive Oxygen Species (Oxidative Stress) MPO->ROS produces Damage Neuronal Damage (Reduced) Verdiperstat Verdiperstat Verdiperstat->MPO inhibits Verdiperstat->Damage protects Neuron Motor Neuron ROS->Neuron damages Healey_Workflow cluster_enrollment Enrollment & Randomization cluster_regimens Parallel Treatment Regimens (24 Weeks) cluster_analysis Data Analysis P1 ALS Patient Population (Meets Master Protocol Criteria) R1 Randomization to Regimen P1->R1 RegA Regimen A (e.g., Verdiperstat) Active Drug Placebo R1->RegA 3:1 Ratio RegB Regimen B (e.g., this compound) Active Drug Placebo R1->RegB 3:1 Ratio RegC Regimen C (Other Drug) Active Drug Placebo R1->RegC 3:1 Ratio Analysis Primary Endpoint Analysis (ALSFRS-R + Survival) Shared Placebo Data RegA->Analysis RegB->Analysis RegC->Analysis

References

A Comparative Analysis of Fosigotifator and Other Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosigotifator is an investigational small molecule inhibitor currently under evaluation. This guide provides a comparative analysis of this compound against other inhibitors targeting the same molecular pathway. The information presented herein is based on preclinical data and is intended for a scientific audience engaged in drug discovery and development. We will delve into the mechanism of action, comparative efficacy, and the underlying signaling pathways, supported by detailed experimental protocols and data visualizations.

Mechanism of Action and Signaling Pathway

This compound and its comparators are designed to modulate a key signaling pathway implicated in disease progression. The diagram below illustrates the canonical pathway, highlighting the point of intervention for this class of inhibitors.

Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Cascade cluster_inhibition Point of Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Binds Adaptor Protein Adaptor Protein Receptor->Adaptor Protein Recruits GEF GEF Adaptor Protein->GEF Activates Ras Ras GEF->Ras Activates Kinase_A Kinase_A Ras->Kinase_A Phosphorylates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription Factor Transcription Factor Kinase_B->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates This compound This compound This compound->Kinase_A Inhibits Inhibitor_X Inhibitor_X Inhibitor_X->Kinase_A Inhibitor_Y Inhibitor_Y Inhibitor_Y->Kinase_A Experimental_Workflow A 1. Prepare Reagents - Kinase Buffer - Purified Enzyme - ATP & Substrate - Test Compounds B 2. Compound Serial Dilution Create 10-point, 3-fold dilutions in DMSO, then assay buffer. A->B C 3. Assay Plate Setup Add diluted compounds, enzyme, and substrate to a 384-well plate. B->C D 4. Initiate Reaction Add ATP to start the kinase reaction. Incubate at 30°C for 60 min. C->D E 5. Stop Reaction & Detect Signal Add detection reagent. Read luminescence on a plate reader. D->E F 6. Data Analysis Normalize data and fit to a four-parameter logistic curve to calculate IC50 values. E->F

Independent Analysis of Fosigotifator's Efficacy in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Fosigotifator and Other eIF2B Activators for Researchers and Drug Development Professionals

This compound (ABBV-CLS-7262), an investigational small molecule developed by AbbVie and Calico Life Sciences, has emerged as a potential therapeutic agent for neurodegenerative diseases by targeting the Integrated Stress Response (ISR). This guide provides an independent verification of its research findings, offering a direct comparison with a key alternative, DNL343, and detailing the experimental frameworks used in their evaluation.

This compound is an activator of the eukaryotic initiation factor 2B (eIF2B), a crucial regulator of protein synthesis.[1] In conditions of cellular stress, as seen in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease, the ISR is chronically activated, leading to a reduction in global protein synthesis and contributing to cellular dysfunction and death. By activating eIF2B, this compound aims to counteract this, restoring protein synthesis and mitigating cellular stress.[2]

Performance Comparison: this compound vs. Alternatives

The primary clinical evidence for this compound's efficacy in ALS comes from the HEALEY ALS Platform Trial, a multi-regimen study designed to accelerate the development of new treatments.[2][3] A direct comparator, DNL343, also an eIF2B activator, was evaluated in the same platform trial, providing a unique opportunity for a head-to-head comparison of their topline results.

Clinical Trial Data Summary
MetricThis compound (Regimen F)DNL343 (Regimen G)Placebo
Primary Endpoint
Change in ALSFRS-R & SurvivalNot Met[2][3]Not Met[1][4]-
Secondary Endpoints (Primary Dose)
Change in ALSFRS-RNot Statistically SignificantNot Statistically Significant[4]-
Respiratory Function (SVC)Not Statistically SignificantNot Statistically Significant[4]-
Muscle Strength (HHD)Not Statistically SignificantNot Statistically Significant[4]-
Exploratory High Dose Findings
Slower Decline in Upper Extremity Muscle Strength32% slower decline (p=0.014)[3]Not Reported-
Slower Decline in Lower Extremity Muscle Strength62% slower decline (p=0.037)[3]Not Reported-
Respiratory Function (SVC)Potential positive signal[3]Not Reported-
Safety and Tolerability
Treatment-Emergent Adverse Events (TEAEs)90.6%[3]Not specifically quantified but reported as safe and well-tolerated[5][4]89.7%[3]
Treatment-Related TEAEs25.2%[3]Not specifically quantified26.2%[3]

Signaling Pathway and Experimental Workflow

Integrated Stress Response (ISR) Pathway

The diagram below illustrates the central role of eIF2B in the ISR pathway and the mechanism of action for activators like this compound.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation Translation Regulation Stress e.g., ER Stress, Viral Infection, Amino Acid Deprivation PERK PERK Stress->PERK PKR PKR Stress->PKR GCN2 GCN2 Stress->GCN2 HRI HRI Stress->HRI eIF2a eIF2α PERK->eIF2a phosphorylates PKR->eIF2a phosphorylates GCN2->eIF2a phosphorylates HRI->eIF2a phosphorylates peIF2a p-eIF2α eIF2B eIF2B peIF2a->eIF2B inhibits ATF4 ATF4 Translation peIF2a->ATF4 promotes Global_Translation Global Protein Synthesis eIF2B->Global_Translation promotes This compound This compound / DNL343 This compound->eIF2B activates

Caption: The Integrated Stress Response (ISR) signaling pathway.

Experimental Workflow for Evaluating eIF2B Activators

The following diagram outlines a typical workflow for the preclinical and clinical evaluation of eIF2B activators.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Assays (e.g., eIF2B GEF Activity) Cell_Models Cell-Based Models (e.g., iPSC-derived neurons) In_Vitro->Cell_Models Validate cellular activity Animal_Models Animal Models (e.g., SOD1-G93A mice) Cell_Models->Animal_Models Assess in vivo efficacy and safety Phase1 Phase 1 (Safety & Tolerability) Animal_Models->Phase1 Progress to human trials Phase2_3 Phase 2/3 (Efficacy & Safety) HEALEY ALS Platform Trial Phase1->Phase2_3 Evaluate in patient population

Caption: A generalized experimental workflow for drug development.

Detailed Experimental Protocols

In Vitro eIF2B Guanine Nucleotide Exchange (GEF) Activity Assay

This assay directly measures the ability of a compound to enhance the catalytic activity of eIF2B.

  • Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GDP on the eIF2 substrate, catalyzed by eIF2B. An increase in the rate of fluorescence change indicates activation of eIF2B.

  • Materials: Purified eIF2, purified eIF2B, BODIPY-FL-GDP, unlabeled GDP, assay buffer.

  • Procedure:

    • eIF2 is pre-loaded with BODIPY-FL-GDP.

    • The test compound (e.g., this compound) is incubated with eIF2B.

    • The reaction is initiated by adding the BODIPY-FL-GDP-loaded eIF2 and an excess of unlabeled GDP to the eIF2B/compound mixture.

    • The decrease in fluorescence polarization or intensity is measured over time using a plate reader.

    • The rate of nucleotide exchange is calculated and compared between treated and untreated samples.

Animal Models for ALS Research

Transgenic mouse models that express mutations associated with familial ALS are commonly used to evaluate potential therapeutics.

  • Model: The SOD1-G93A transgenic mouse is a widely used model that exhibits a progressive motor neuron degeneration phenotype similar to human ALS.

  • Evaluation Parameters:

    • Onset of Disease: Monitored by the appearance of motor deficits (e.g., tremors, hindlimb weakness).

    • Motor Function: Assessed using tests such as the rotarod test (motor coordination and balance) and grip strength measurements.

    • Survival: The lifespan of the animals is recorded.

    • Histopathology: Post-mortem analysis of spinal cord and brain tissue to quantify motor neuron loss and markers of neuroinflammation.

HEALEY ALS Platform Trial Protocol (Master Protocol)

The HEALEY ALS Platform Trial utilizes a master protocol to test multiple investigational drugs concurrently.[6][7]

  • Design: A perpetual multi-center, multi-regimen, randomized, double-blind, placebo-controlled trial.[6][7]

  • Participants: Adults with sporadic or familial ALS.[6]

  • Randomization: Participants are randomized to one of the active drug regimens or a shared placebo group.[7]

  • Primary Endpoint: A joint assessment of the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score and survival over a 24-week period.[2][4]

  • Secondary Endpoints: Include assessments of respiratory function (Slow Vital Capacity - SVC) and muscle strength (Hand-Held Dynamometry - HHD).[2][4]

Logical Relationship of Findings

The diagram below illustrates the logical flow from the scientific rationale for targeting the ISR to the interpretation of the clinical trial results for this compound.

Logical_Relationship Rationale Scientific Rationale: Chronic ISR activation in ALS is detrimental. Hypothesis Hypothesis: Activating eIF2B with this compound will be neuroprotective. Rationale->Hypothesis Preclinical Preclinical Evidence: Positive results in in vitro and animal models. Hypothesis->Preclinical Clinical_Trial Clinical Trial (HEALEY): Evaluate safety and efficacy in ALS patients. Preclinical->Clinical_Trial Primary_Outcome Primary Outcome: Primary endpoint not met. Clinical_Trial->Primary_Outcome Secondary_Outcome Secondary & Exploratory Outcomes: No significant effect at primary dose. Potential positive signal at high dose. Clinical_Trial->Secondary_Outcome Conclusion Conclusion: Further investigation is warranted, particularly for the high dose. Primary_Outcome->Conclusion Secondary_Outcome->Conclusion

References

Comparative Analysis of Fosigotifator for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of Fosigotifator (ABBV-CLS-7262), an investigational drug, against a relevant alternative, focusing on its performance and mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Integrated Stress Response (ISR) pathway.

This compound is an experimental small-molecule drug developed by AbbVie and Calico Life Sciences.[1] It is designed as an activator of the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the ISR.[2][3][4][5] The ISR is a cellular signaling network that plays a crucial role in maintaining protein homeostasis, which can become chronically activated in various neurodegenerative diseases.[6][7] this compound has been primarily investigated for its potential in treating Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[3][8]

Mechanism of Action: The Integrated Stress Response Pathway

Under cellular stress, the ISR is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation inhibits eIF2B, a guanine nucleotide exchange factor, which is essential for the initiation of protein synthesis.[3][4][7] By activating eIF2B, this compound aims to restore normal protein production in stressed nerve cells, potentially mitigating the pathological effects of chronic ISR activation.[9] This mechanism is particularly relevant in VWM disease, which is directly caused by mutations in the eIF2B enzyme.[5][6][7]

ISR_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_intervention Therapeutic Intervention Cellular_Stress e.g., ER Stress, Oxidative Stress eIF2a_Kinases eIF2α Kinases (PERK, GCN2, etc.) Cellular_Stress->eIF2a_Kinases Activation eIF2a eIF2α eIF2a_Kinases->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B Inhibits ATF4 ATF4 Translation (Increased) p_eIF2a->ATF4 Promotes Protein_Synthesis Protein Synthesis (Reduced) eIF2B->Protein_Synthesis Required for This compound This compound This compound->eIF2B Activates

Caption: The Integrated Stress Response (ISR) pathway and the mechanism of this compound.

Performance in Clinical Trials: A Comparative Look

This compound has been evaluated in the HEALEY ALS Platform Trial, a multi-regimen study designed to accelerate the development of treatments for ALS.[9][10][11] Another eIF2B activator, DNL343 by Denali Therapeutics, was also assessed in a separate arm of this trial, providing a basis for comparison.[12]

Key Clinical Trial Data (Top-line Results as of January 2025)
MetricThis compound (Regimen F)[4][10]DNL343[12]
Primary Endpoint Not met (No significant slowing of disease progression vs. placebo)Not met (No significant slowing of disease progression vs. placebo)
Safety & Tolerability Generally safe and well-tolerated[4][10]Generally safe and well-tolerated
Secondary Endpoints No significant difference in survival, respiratory, or muscle strength at the primary dose[4]No significant improvement on key secondary endpoints
Exploratory Findings Potential signal for slowing respiratory decline and muscle strength deterioration at a high dose[4][9]Awaiting further analysis of subgroups and biomarkers[12]

Experimental Protocols: The HEALEY ALS Platform Trial

The data for both this compound and its comparator were generated within the framework of the HEALEY ALS Platform Trial. This innovative trial design allows for the simultaneous testing of multiple investigational drugs against a shared placebo group.

Core Protocol Elements:
  • Patient Population: Adults with ALS whose symptoms began within the last two years.[11]

  • Trial Design: Randomized, double-blind, placebo-controlled study. For the this compound arm (Regimen F), participants were randomized to receive the primary dose, an exploratory high dose, or a placebo.[10]

  • Treatment Duration: 24 weeks.[4][12]

  • Primary Outcome Measure: Change from baseline on the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[4][9]

  • Secondary Outcome Measures: Included assessments of survival, respiratory function (slow vital capacity), and muscle strength (hand-held dynamometry).[4][9]

  • Data Analysis: The primary analysis compared the change in ALSFRS-R score in the active treatment group to the shared placebo group.[10]

Trial_Workflow Screening Patient Screening (ALS diagnosis, symptom onset <2 yrs) Randomization Randomization Screening->Randomization Fosigotifator_Arm This compound (Primary or High Dose) Randomization->Fosigotifator_Arm Placebo_Arm Shared Placebo Randomization->Placebo_Arm Treatment_Period 24-Week Treatment Period Fosigotifator_Arm->Treatment_Period Placebo_Arm->Treatment_Period Data_Collection Data Collection (ALSFRS-R, SVC, HHD) Treatment_Period->Data_Collection Analysis Primary & Secondary Endpoint Analysis Data_Collection->Analysis

Caption: Workflow of the HEALEY ALS Platform Trial for the this compound arm.

Future Directions

While the top-line results in the ALS trial did not meet the primary endpoint, the exploratory data on muscle strength at higher doses suggest that further investigation may be warranted.[4] Additionally, this compound's strong scientific rationale for VWM disease has led to its inclusion in the FDA's START Pilot Program, aimed at accelerating the development of therapies for rare diseases.[3][5][6] A Phase 1b/2 clinical trial for VWM is currently ongoing.[3][7] These developments highlight the ongoing importance of targeting the eIF2B and the ISR pathway in the search for treatments for neurodegenerative and rare genetic disorders.

References

Safety Operating Guide

Proper Disposal Procedures for Fosigotifator (Investigational Compound)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Fosigotifator" is an investigational compound, a specific Safety Data Sheet (SDS) is not publicly available. The following disposal procedures are based on established best practices for handling novel chemical entities and investigational drugs in a research and development setting. Always consult your institution's Environmental Health & Safety (EHS) department and the compound's specific SDS before handling or disposal.

This guide provides essential safety and logistical information for the proper disposal of the investigational compound this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety & Pre-Disposal Assessment

Before beginning any disposal procedure, a thorough risk assessment is mandatory. The primary source of information for this assessment is the compound's Safety Data Sheet (SDS).

Key Steps:

  • Locate and Review the SDS: The SDS for this compound is the most critical document for determining its physical and chemical properties, hazards, and required safety precautions.

  • Identify Hazards: Pay close attention to sections detailing physical and health hazards, such as flammability, corrosivity, reactivity, and toxicity.

  • Select Personal Protective Equipment (PPE): Based on the SDS, select appropriate PPE. For an unknown or novel compound, a conservative approach is recommended.

    • Minimum PPE: Standard laboratory coat, safety glasses with side shields, and nitrile gloves.

    • Enhanced Precautions (if warranted by SDS): Chemical splash goggles, face shield, chemically resistant gloves (e.g., butyl rubber or neoprene), and a lab coat made of resistant material. Work within a certified chemical fume hood.

  • Waste Characterization: Determine if the waste is hazardous. According to the Environmental Protection Agency (EPA), a waste is hazardous if it is specifically listed or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.

Hazardous Waste Characterization Data

The following table summarizes the quantitative thresholds for classifying a chemical waste as hazardous based on EPA characteristics. This data is essential for the initial waste assessment of this compound.

CharacteristicDescriptionRegulatory Threshold
Ignitability Liquids with a low flash point, non-liquids that can cause fire through specific conditions, or are ignitable compressed gases or oxidizers.Liquid with a flash point < 60°C (140°F)
Corrosivity Aqueous wastes with a high or low pH.Aqueous solution with a pH ≤ 2 or ≥ 12.5
Reactivity Wastes that are unstable under normal conditions, may react with water, or can generate toxic gases.Includes substances that are normally unstable, react violently with water, or are capable of detonation.
Toxicity Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).Concentration of contaminants exceeds regulatory limits (e.g., Arsenic ≥ 5.0 mg/L).

Step-by-Step Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated sds Review Compound's Safety Data Sheet (SDS) start->sds ppe Select & Don Appropriate PPE sds->ppe char Characterize Waste: Is it Hazardous? ppe->char non_haz Non-Hazardous Waste Stream char->non_haz No haz Hazardous Waste Stream char->haz Yes container_nh Place in appropriate non-hazardous waste container non_haz->container_nh container_h Segregate & Place in labeled Hazardous Waste Container haz->container_h ehs Contact EHS for Pickup container_nh->ehs container_h->ehs end End: Waste Disposed ehs->end cluster_lab Laboratory Operations cluster_ehs EHS Operations gen 1. Waste Generation (this compound Residue) seg 2. Segregation (Based on Hazard Class) gen->seg cont 3. Containment (Labeled, Sealed Container) seg->cont log 4. Log Waste (Inventory Sheet) cont->log pickup 5. Scheduled Pickup by EHS log->pickup storage 6. Central Accumulation (90-Day Storage Area) pickup->storage manifest 7. Manifesting (Waste Tracking) storage->manifest disposal 8. Final Disposal (Licensed Facility) manifest->disposal

Essential Safety and Handling Guide for Fosigotifator (ABBV-CLS-7262)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Fosigotifator, an investigational small-molecule drug. While this compound is classified as not a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[1]

Chemical and Physical Properties

This compound, also known as ABBV-CLS-7262, is an experimental drug under development by AbbVie and Calico Life Sciences.[2] It is being investigated for its potential to treat amyotrophic lateral sclerosis (ALS) and Vanishing White Matter (VWM) disease.[2][3]

PropertyValue
IUPAC Name [(2S)-1,4-Bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl dihydrogen phosphate[2]
Molecular Formula C25H27Cl2F2N2O9P[2]
Molar Mass 639.37 g·mol−1[2]
Appearance Solid (assumed)
CAS Number 2415715-84-1[2]
Personal Protective Equipment (PPE)

Although not classified as hazardous, the following PPE is recommended as a standard laboratory practice when handling this compound to minimize any potential risk.

PPE CategoryRecommendation
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[4]
Eye Protection Safety glasses with side shields or goggles are mandatory to protect against splashes.[4]
Skin and Body Protection A standard laboratory coat should be worn.
Respiratory Protection Not required under normal handling conditions in a well-ventilated area.[1][4]
Handling and Storage

Operational Plan:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory. The use of a fume hood is recommended if there is a potential for generating dust or aerosols.[1][4]

  • Handling Procedures: Avoid inhalation of dust and contact with skin and eyes.[1] Minimize dust generation during handling.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed when not in use. For long-term storage, a supplier recommends -20°C under nitrogen.[5]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]

Visualized Workflow for Safe Handling and Emergency Response

The following diagram outlines the standard workflow for handling this compound and the appropriate response in case of an emergency.

Fosigotifator_Handling_Workflow This compound Handling and Emergency Workflow cluster_handling Standard Handling Procedure cluster_emergency Emergency Response prep 1. Don PPE (Gloves, Goggles, Lab Coat) handle 2. Handle in Ventilated Area (Fume Hood if Dust) prep->handle store 3. Store Properly (Cool, Dry, Tightly Sealed) handle->store dispose 4. Dispose of Waste (Follow Institutional Guidelines) store->dispose exposure Accidental Exposure Occurs inhalation Inhalation: Move to Fresh Air exposure->inhalation skin Skin Contact: Rinse with Water exposure->skin eye Eye Contact: Flush with Water (15 min) exposure->eye ingestion Ingestion: Rinse Mouth, Seek Medical Aid exposure->ingestion seek_medical Seek Medical Attention (If necessary) inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

A workflow for the safe handling and emergency response for this compound.

Disposal Plan

As this compound is an investigational compound, all waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: Collect solid waste in a designated, labeled container.

  • Liquid Waste: If dissolved in a solvent, dispose of it as chemical solvent waste.

  • Empty Containers: Rinse empty containers thoroughly before disposal or recycling, following institutional guidelines. Do not reuse empty containers.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.